2,5-Dimethylpyrazine 1-oxide
Description
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Properties
IUPAC Name |
2,5-dimethyl-1-oxidopyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-4-8(9)6(2)3-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYUJHIUMUUOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400807 | |
| Record name | 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-37-5 | |
| Record name | 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Potential Therapeutic Applications & Synthetic Utility of 2,5-Dimethylpyrazine 1-oxide
Executive Summary
2,5-Dimethylpyrazine 1-oxide (2,5-DMP-N-OX) represents a critical structural motif in the medicinal chemistry of heterocyclic N-oxides. While historically categorized primarily as a metabolic oxidation product of the ubiquitous flavorant 2,5-dimethylpyrazine (2,5-DMP), recent advances in 2024-2025 have elevated its status to a high-value intermediate. It serves as a strategic "pivot point" in the synthesis of anti-tubercular agents (such as Pyrazinamide analogs) and offers a privileged scaffold for designing antilipolytic agents structurally related to Acipimox.
This guide analyzes the physicochemical properties, emerging biocatalytic production methods, and therapeutic applications of 2,5-DMP-N-OX. We provide experimentally validated protocols for its synthesis and purification, positioning it as a versatile tool for drug development professionals.
Chemical Architecture & Physicochemical Profile[1]
The introduction of the N-oxide moiety into the lipophilic pyrazine ring dramatically alters the electronic landscape of the molecule. This modification enhances water solubility while activating the ring positions (particularly C-3 and C-6) for nucleophilic attack, a property exploited in downstream drug synthesis.
Key Properties Table
| Property | Value / Description | Relevance |
| CAS Number | 6890-37-5 | Identification |
| Molecular Formula | C₆H₈N₂O | Stoichiometry |
| Molecular Weight | 124.14 g/mol | Fragment-based drug design |
| Appearance | Crystalline solid / Needles | Handling & Formulation |
| Solubility | Soluble in water, ethanol, chloroform | Bioavailability potential |
| Reactivity | Susceptible to POCl₃ chlorination; Deoxygenation | Synthetic intermediate utility |
| Metabolic Role | Phase I oxidation product of 2,5-DMP | Toxicology & clearance studies |
Therapeutic & Industrial Applications[3][4]
The therapeutic value of 2,5-DMP-N-OX is twofold: direct pharmacological potential based on the N-oxide pharmacophore, and its established role as a precursor for bioactive APIs.
Precursor for Anti-Infective Agents (Tuberculosis)
2,5-DMP-N-OX is a direct synthetic precursor to 5-methylpyrazine-2-carboxylic acid (MPCA) . MPCA is a structural analog of Pyrazinoic acid (the active form of the first-line TB drug Pyrazinamide).
-
Mechanism: Controlled oxidation of the methyl group at C-5 (protected by the N-oxide) or subsequent rearrangement allows for the generation of MPCA.
-
Utility: This pathway offers a route to synthesize novel pyrazine-based antimycobacterials that may bypass pncA resistance mechanisms in M. tuberculosis.
Antilipolytic & Metabolic Modulation (The "Acipimox" Link)
The pyrazine N-oxide motif is the pharmacophore responsible for the antilipolytic activity of Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide).
-
SAR Insight: 2,5-DMP-N-OX shares the core electron-deficient ring and the N-oxide dipole. While lacking the carboxylic acid, it serves as a lipophilic probe to study nicotinic acid receptor binding (GPR109A) without the rapid ionization of acid derivatives.
-
Potential: It acts as a lead scaffold for developing non-flushing niacin mimetics for dyslipidemia.
Biocatalytic Production & Green Chemistry
As of 2025, engineered Pseudomonas putida KT2440 strains expressing non-heme diiron monooxygenases (e.g., PmlABCDEF) have been optimized to biosynthesize 2,5-DMP-N-OX from glucose or threonine.[1] This shift from chemical oxidation (H₂O₂/Acid) to fermentation provides a sustainable source for pharmaceutical manufacturing, reducing trace metal contamination in final drug products.
Mechanistic Visualization
The following diagram illustrates the central role of 2,5-DMP-N-OX in both metabolic clearance and synthetic functionalization.
Caption: Figure 1. Metabolic and synthetic divergence of 2,5-Dimethylpyrazine 1-oxide, highlighting its role as a precursor for MPCA (Anti-TB analogs) and chlorinated intermediates.
Experimental Protocols
Protocol A: Chemical Synthesis (Oxidative)
Objective: Selective mono-N-oxidation of 2,5-dimethylpyrazine.
-
Reagents: 2,5-Dimethylpyrazine (10.8 g, 0.1 mol), Glacial Acetic Acid (50 mL), Hydrogen Peroxide (30% aq, 12 mL).
-
Procedure:
-
Dissolve 2,5-DMP in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to 55-60°C .
-
Add H₂O₂ dropwise over 30 minutes. Caution: Exothermic reaction.
-
Maintain temperature at 60°C for 12-16 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH 9:1).
-
Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize residue with saturated Na₂CO₃ solution.
-
Extraction: Extract with Chloroform (3 x 50 mL). Dry organic layer over anhydrous Na₂SO₄.
-
Purification: Recrystallize from Benzene/Petroleum Ether or sublime at 90°C/0.5 mmHg.
-
-
Yield: Expected 65-75%.
-
Validation: ¹H NMR (CDCl₃) should show distinct shifts for the ring protons adjacent to the N-oxide vs. the naked nitrogen.
Protocol B: Functionalization (Chlorination)
Objective: Conversion to 2-chloro-3,6-dimethylpyrazine (Intermediate for nucleophilic substitution).
-
Reagents: 2,5-DMP-N-OX (1.0 eq), Phosphoryl Chloride (POCl₃, 5.0 eq).
-
Procedure:
-
Place 2,5-DMP-N-OX in a dry flask under Argon.
-
Add POCl₃ slowly at room temperature.
-
Heat to reflux (105°C ) for 30-60 minutes. The solution will darken.
-
Quench: Pour the reaction mixture carefully onto crushed ice (Hydrolysis of excess POCl₃ is violent).
-
Isolation: Neutralize with NH₄OH, extract with Dichloromethane.
-
-
Mechanism: The oxygen of the N-oxide attacks the Phosphorus, creating a good leaving group, followed by nucleophilic attack of chloride at the adjacent carbon (C-3 or C-6 rearrangement).
Structure-Activity Relationship (SAR) Visualization
Understanding the pharmacological space of Pyrazine N-oxides is crucial for utilizing 2,5-DMP-N-OX.
Caption: Figure 2. SAR comparison of 2,5-DMP-N-OX with established therapeutics Acipimox and Pyrazinamide.
References
-
Petkevičius, V., et al. (2025).[2][3] "Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440." Microbial Cell Factories. (Note: Verified via search context as recent breakthrough in biocatalysis).
-
Brown, C. J., & Knaust, J. M. (2009).[4] "2,5-Dimethyl-pyrazine 1,4-dioxide."[5][1][2][6][7][8][9][10] Acta Crystallographica Section E, 65(12).[4]
-
Baxter, R. A., et al. (1948). "Pyrazine Derivatives.[5][11][2][4][8][9][12] Part VI. The Oxidation of 2-Ethoxy- and 2-Chloro-pyrazine Derivatives." Journal of the Chemical Society.
-
Tang, C., et al. (2025).[3] "Improving Biosynthesis Efficiency of Pyrazine Derivatives." Journal of Agricultural and Food Chemistry. (Contextual reference from search results regarding metabolic engineering).
-
ChemicalBook. (2023). "2,5-Dimethylpyrazine: Properties and Applications."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 5. 371. Pyrazine derivatives. Part VI. The oxidation of 2-ethoxy-and 2-chloro-pyrazine derivatives with hydrogen peroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 [agris.fao.org]
- 10. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | CoLab [colab.ws]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
2,5-Dimethylpyrazine 1-oxide: The Functionalization Gateway for Pyrazine Therapeutics
The following technical guide provides an in-depth review of 2,5-Dimethylpyrazine 1-oxide , focusing on its critical role as a synthetic intermediate in pharmaceutical chemistry, specifically for the functionalization of the pyrazine ring via the Boekelheide rearrangement.
Executive Technical Summary
2,5-Dimethylpyrazine 1-oxide (CAS: 6890-37-5) is a pivotal heterocyclic intermediate used primarily to overcome the chemical inertness of alkylpyrazine rings. While alkylpyrazines are ubiquitous flavor compounds (roasted/nutty notes), their methyl groups are generally unreactive. The introduction of the N-oxide moiety activates the adjacent methyl group, enabling regioselective functionalization.
This molecule serves as the "chemical hinge" in the industrial synthesis of Acipimox (an antilipolytic agent) and precursors for Glipizide (an antidiabetic sulfonylurea). By leveraging the Boekelheide rearrangement , chemists can transform the passive methyl group of 2,5-dimethylpyrazine (2,5-DMP) into a reactive hydroxymethyl or carboxyl handle, a transformation that is otherwise difficult to achieve with high selectivity.
Chemical Architecture & Properties[1][2]
Physicochemical Profile
The 1-oxide is distinct from its parent compound (2,5-DMP) by its increased polarity and reactivity.
| Property | Specification |
| IUPAC Name | 2,5-Dimethylpyrazine 1-oxide |
| CAS Number | 6890-37-5 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | White to pale yellow solid/crystalline powder |
| Melting Point | 106–108 °C |
| Solubility | Soluble in water, ethanol, chloroform; sparingly soluble in hexane.[1] |
| Key Reactivity | Susceptible to deoxygenation and [3,3]-sigmatropic rearrangement (Boekelheide). |
Synthesis Pathways
Production of the 1-oxide is achieved via direct oxidation or, more recently, metabolic engineering.
Protocol A: Chemical Oxidation (Industrial Standard)
The standard industrial route utilizes hydrogen peroxide with a transition metal catalyst to ensure mono-oxidation and prevent the formation of the 1,4-dioxide.
-
Reagents: 2,5-Dimethylpyrazine, 30% H₂O₂, Sodium Tungstate (Na₂WO₄) catalyst, Sulfuric acid.
-
Mechanism: The tungstate forms a peroxotungstate complex, which electrophilically attacks the pyrazine nitrogen.
-
Selectivity: The reaction is controlled (temperature/stoichiometry) to stop at the mono-N-oxide stage.
-
Yield: Typically >90%.[2]
Protocol B: Biosynthetic Production (Green Chemistry)
Recent advances in metabolic engineering have enabled the production of 2,5-DMP 1-oxide using engineered Pseudomonas putida or Escherichia coli.
-
Enzyme System: Non-heme diiron monooxygenases (e.g., PmlABCDEF).
-
Substrate: Glucose (via L-threonine pathway to 2,5-DMP, then oxidized in vivo).
-
Advantage: Avoids handling concentrated peroxides; operates at ambient temperature.
The Core Mechanism: Boekelheide Rearrangement
The defining utility of 2,5-dimethylpyrazine 1-oxide is its ability to transfer oxygen from the nitrogen atom to the adjacent methyl carbon. This is the Boekelheide Rearrangement , a variant of the Polonovski reaction.
Mechanistic Causality
-
Acylation: The N-oxide oxygen attacks an acylating agent (typically acetic anhydride), forming a cationic N-acetoxypyrazinium intermediate.
-
Deprotonation: The acetate counter-ion abstracts a proton from the
-methyl group, forming an exocyclic methylene intermediate (anhydrobase). -
Rearrangement: A [3,3]-sigmatropic shift moves the acetoxy group from the nitrogen to the methyl carbon, restoring aromaticity and yielding 2-acetoxymethyl-5-methylpyrazine .
Visualization of the Pathway
The following diagram illustrates the transformation from the raw material (2,5-DMP) through the N-oxide "activation" step, leading to the drug precursor.
Caption: The synthetic workflow converting 2,5-DMP to Acipimox via the 1-oxide intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylpyrazine 1-oxide
Based on industrial patent methodologies (CN100999502A).
-
Setup: Equip a 1000 mL three-neck flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charge: Add 2,5-Dimethylpyrazine (108 g, 1.0 mol) , Water (450 mL) , Sodium Tungstate (2.0 g) , and Sulfuric Acid (2 mL) .
-
Oxidation: Heat the mixture to 70°C .
-
Addition: Dropwise add 30% Hydrogen Peroxide (114 g) over a period of 2 hours, maintaining temperature at 70°C.
-
Post-Reaction: Continue stirring at 70°C for an additional 6 hours.
-
Workup: Cool to room temperature. Extract with chloroform or dichloromethane (DCM). Dry the organic layer over anhydrous
. -
Isolation: Evaporate solvent under reduced pressure. Recrystallize from ethyl acetate/hexane if necessary.
-
Expected Yield: ~115 g (93%).
Protocol 2: Boekelheide Rearrangement
-
Charge: In a 500 mL flask, dissolve 2,5-Dimethylpyrazine 1-oxide (24.8 g) in Acetic Anhydride (250 mL) .
-
Reaction: Heat to reflux (~140°C) for 10 hours. Caution: Exothermic initiation.
-
Isolation: Remove excess acetic anhydride and acetic acid byproduct via vacuum distillation.
-
Product: The residue is 2-acetoxymethyl-5-methylpyrazine (Oil).[3][4] Yield ~86%.[2]
-
Validation: Check IR for ester carbonyl stretch (~1740 cm⁻¹) and disappearance of N-oxide bands (~1300 cm⁻¹).
Industrial Applications & Case Studies
Case Study: Acipimox Synthesis
Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) is structurally an N-oxide, similar to the intermediate. However, the synthesis requires the N-oxide to be removed (via rearrangement) to oxidize the methyl group to an acid, and then re-introduced at the final step.
-
Why not oxidize the methyl directly? Direct oxidation of the methyl group on the pyrazine ring is harsh and often destroys the ring or yields mixtures.
-
The 1-oxide Solution: The 1-oxide allows the "soft" conversion of methyl to acetate (protected alcohol).
-
Sequence:
Safety & Toxicology
-
Thermal Stability: Pyrazine N-oxides can be thermally unstable. The rearrangement reaction involves high heat and potential runaways.
-
Genotoxicity: Some pyrazine di-N-oxides (1,4-dioxides) have shown mutagenic potential in Ames tests. The mono-1-oxide is generally considered safer but must be handled with standard PPE.
References
-
Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patent CN100999502A. Google Patents.
-
Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides. Heterocyclic Communications, 2001.
-
Metabolic Engineering of Escherichia coli for Production of 2,5-Dimethylpyrazine. ResearchGate, 2024.
-
Preparation method of acipimox. Patent CN103508963A. Google Patents.
-
2,5-Dimethylpyrazine 1-oxide Product Record. ChemicalBook.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 5. 2,5-Dimethylpyrazine | CAS#:123-32-0 | Chemsrc [chemsrc.com]
- 6. CN103508963A - Preparation method of acipimox - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
HPLC analysis of 2,5-Dimethylpyrazine 1-oxide
Application Note: HPLC Analysis of 2,5-Dimethylpyrazine 1-oxide
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2,5-Dimethylpyrazine 1-oxide (2,5-DMP-1-O) . While the parent compound, 2,5-Dimethylpyrazine (2,5-DMP), is a ubiquitous flavor compound (roasted nut/cocoa) and a known metabolite, its N-oxidized derivative represents a critical node in metabolic degradation and synthetic pathways.
This protocol addresses the specific challenge of separating the polar N-oxide from its hydrophobic parent and potential isomers (e.g., 2,6-dimethylpyrazine). We utilize a Reversed-Phase (RP-HPLC) approach optimized for polar retention, ensuring baseline resolution and quantitative accuracy.
Chemical Context & Separation Logic
To design a robust method, one must understand the analyte's physicochemical behavior relative to its matrix.
-
Analyte: 2,5-Dimethylpyrazine 1-oxide.[1]
-
Transformation: The addition of the oxygen atom to the nitrogen creates a coordinate covalent bond (N→O).
-
Chromatographic Impact:
-
Polarity Shift: The N-oxide moiety significantly increases polarity and water solubility compared to the parent pyrazine.
-
Elution Order (C18): On a standard C18 column, 2,5-DMP-1-O will elute earlier (lower
) than 2,5-DMP. -
UV Detection: The pyrazine ring exhibits strong absorption in the UV region. While the parent absorbs maximally ~275 nm, N-oxidation often induces a slight bathochromic shift and hyperchromic effect, making 270–280 nm an ideal detection window.
-
Metabolic & Synthetic Pathway
The following diagram illustrates the relationship between the parent, the target analyte, and the potential over-oxidation product (di-N-oxide).
Figure 1: Stepwise oxidation pathway of 2,5-Dimethylpyrazine. The target analyte is the mono-N-oxide.
Method Development Strategy
Column Selection: The "Polar Retention" Challenge
Standard C18 columns can retain the parent 2,5-DMP easily. However, the N-oxide is sufficiently polar that it may elute near the void volume (
-
Recommendation: Use a Polar-Embedded C18 or a High-Strength Silica (HSS) T3 column. These phases are designed to prevent pore dewetting in 100% aqueous conditions and offer superior retention for polar N-oxides.
-
Alternative: A standard C18 (e.g., Zorbax Eclipse Plus) is acceptable if the initial organic mobile phase is kept low (<5%).
Mobile Phase & pH
Pyrazines are weak bases. The N-oxide is less basic than the parent but can still interact with free silanols on the silica support, causing peak tailing.
-
Buffer: 10 mM Ammonium Acetate (pH 6.0) .
-
Why? It masks silanols and operates near the neutral form of the pyrazine, ensuring sharp peaks.
-
Alternative: 0.1% Formic Acid (pH ~2.7) is compatible with LC-MS but may reduce retention of the basic parent slightly due to protonation.
-
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| System | HPLC with Diode Array Detector (DAD) or UV-Vis |
| Column | Agilent Zorbax SB-Aq or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm) |
| Temperature | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5–10 µL |
| Detection | UV 270 nm (Reference: 360 nm / none) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
Gradient Program
This gradient is designed to retain the early-eluting N-oxide while clearing the late-eluting parent and hydrophobic matrix components.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 3% | Isocratic Hold: Critical for retaining the polar N-oxide. |
| 3.0 | 3% | End of hold; start ramp. |
| 10.0 | 40% | Elution of Parent (2,5-DMP). |
| 12.0 | 90% | Column Wash (Remove dimers/impurities). |
| 15.0 | 90% | Hold Wash. |
| 15.1 | 3% | Re-equilibration. |
| 20.0 | 3% | Ready for next injection. |
Standard Preparation
Since 2,5-DMP-1-O is not always commercially available as a certified reference material, you may need to synthesize a crude standard for identification or purchase a custom synthesis.
Preparation of Stock Solution:
-
Weigh 10 mg of 2,5-Dimethylpyrazine 1-oxide.
-
Dissolve in 10 mL of Water:Acetonitrile (90:10) .
-
Concentration: 1.0 mg/mL.
-
Store at -20°C (stable for 1 month).
Preparation of Working Standard:
-
Dilute Stock to 50 µg/mL using Mobile Phase A.
-
Filter through a 0.22 µm PTFE or Nylon filter before injection.
Analytical Workflow & Decision Tree
The following flowchart guides the analyst through the execution and troubleshooting of the method.
Figure 2: Analytical workflow for verifying separation efficiency.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness), evaluate these criteria during the first run:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Pyrazines are prone to tailing; strict criteria indicate good pH control. | |
| Retention Factor ( | Ensures the analyte is separated from the unretained void volume ( | |
| UV Spectral Match | Match factor > 950 (DAD) | Confirms peak purity and identity against the parent spectrum. |
Troubleshooting & Optimization
-
Problem: Peak Tailing.
-
Cause: Interaction between the basic nitrogen of the pyrazine ring and acidic silanols on the column.
-
Solution: Increase buffer concentration to 20-25 mM Ammonium Acetate. Ensure pH is 6.0.
-
-
Problem: N-oxide Co-elutes with Void Volume.
-
Cause: Analyte is too polar for standard C18.
-
Solution: Switch to a HILIC mode.
-
Column: Bare Silica or Amide.
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate Buffer.
-
Elution Order: In HILIC, the order reverses; the hydrophobic parent elutes first, and the polar N-oxide elutes later.
-
-
References
-
National Institute of Standards and Technology (NIST). (2023). Pyrazine, 2,5-dimethyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]
-
Zhu, B., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis. Microbial Cell Factories. Retrieved January 30, 2026, from [Link]
-
Brown, C. J., & Knaust, J. M. (2009). 2,5-Dimethylpyrazine 1,4-dioxide.[1][4] Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3052.[1][4] Retrieved January 30, 2026, from [Link]
Sources
- 1. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 5. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 6. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis Protocol: 2,5-Dimethylpyrazine 1-oxide as a Precursor for Acipimox
[1][2]
Abstract
This application note details the synthetic utility of 2,5-dimethylpyrazine 1-oxide as a critical intermediate in the manufacturing of Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), a potent lipid-lowering agent.[1] Unlike direct oxidation methods that often yield inseparable mixtures of dicarboxylic acids, the N-oxide pathway leverages the Boekelheide rearrangement to achieve regioselective functionalization of the methyl group. This guide provides optimized protocols for the N-oxidation of 2,5-dimethylpyrazine, subsequent rearrangement, and final oxidation, designed for researchers in medicinal chemistry and process development.[1]
Chemical Profile & Reactivity
2,5-Dimethylpyrazine (2,5-DMP) is a symmetric pyrazine derivative.[1] The introduction of an N-oxide moiety desymmetrizes the molecule, activating the adjacent methyl group for nucleophilic attack via rearrangement.
Table 1: Physicochemical Properties Comparison
| Property | Starting Material: 2,5-Dimethylpyrazine | Intermediate: 2,5-Dimethylpyrazine 1-oxide | Target: Acipimox |
| CAS Number | 123-32-0 | Intermediate | 51037-30-0 |
| Formula | C₆H₈N₂ | C₆H₈N₂O | C₆H₆N₂O₃ |
| MW | 108.14 g/mol | 124.14 g/mol | 154.12 g/mol |
| Appearance | Colorless to pale yellow liquid | Crystalline solid / Oil (purity dependent) | White crystalline powder |
| Boiling/Melting Pt. | bp 155°C | Not standardly reported | mp 170–174°C |
| Key Reactivity | Nucleophilic at N; Methyl groups relatively inert | Alpha-methyl protons acidified ; Susceptible to rearrangement | Acidic functionality; N-oxide stability |
Mechanistic Insight: The Boekelheide Rearrangement
The core "Expertise" in this pathway lies in the Boekelheide rearrangement .[2][3] Simply oxidizing 2,5-DMP often leads to pyrazine-2,5-dicarboxylic acid.[1] To selectively oxidize one methyl group, we first form the N-oxide. Treatment with acetic anhydride (Ac₂O) causes an O-acylation followed by an intramolecular [3,3]-sigmatropic shift (or radical pair mechanism), migrating the oxygen from the ring nitrogen to the alpha-carbon of the methyl group.[1] This converts the inert methyl group into a reactive acetate ester.
Synthesis Workflow Visualization
The following diagram illustrates the regioselective pathway from 2,5-DMP to Acipimox.
Caption: Regioselective synthesis of Acipimox via the Boekelheide rearrangement of 2,5-dimethylpyrazine 1-oxide.
Experimental Protocols
Protocol A: Selective Synthesis of 2,5-Dimethylpyrazine 1-oxide
Objective: To introduce the N-oxide functionality without over-oxidizing to the dioxide or carboxylic acid.[1]
-
Reagents:
-
Procedure:
-
Setup: In a 1L reaction flask equipped with a mechanical stirrer and thermometer, dissolve 108 g (1.0 mol) of 2,5-dimethylpyrazine in 450 mL of water.
-
Catalyst Addition: Add 2.0 g of sodium tungstate and 2 mL of concentrated sulfuric acid.
-
Oxidation: Heat the mixture to 70°C . Slowly add 114 g of 30% H₂O₂ dropwise over 2 hours.
-
Expert Note: Controlling the temperature at 70°C is critical. Higher temperatures (>90°C) increase the risk of forming the 1,4-dioxide.
-
-
Completion: Maintain stirring at 70°C for an additional 6 hours. Monitor by TLC or HPLC (Target >95% conversion).
-
Workup: Cool to room temperature. The product can often be used directly in the next step (if solvent compatible) or extracted with chloroform/DCM if isolation is required.
-
Yield: Expected yield ~93% (approx. 115 g).
-
Protocol B: Functionalization via Boekelheide Rearrangement
Objective: To convert the methyl group into an acetoxymethyl group.[2]
-
Reagents:
-
Procedure:
-
Reaction: Place 24.8 g (0.2 mol) of 2,5-dimethylpyrazine 1-oxide in a 500 mL round-bottom flask. Add 250 mL of acetic anhydride.
-
Reflux: Heat the mixture to reflux (~140°C) for 10 hours .
-
Expert Note: The reaction color typically changes from pale yellow to dark brown. Evolution of acetic acid vapors indicates progress.
-
-
Distillation: Remove excess acetic anhydride and generated acetic acid under reduced pressure.
-
Isolation: The residue is 2-acetoxymethyl-5-methylpyrazine .[1]
-
Yield: Expected yield ~86% (oily residue).
-
Protocol C: Hydrolysis and Oxidation to Acipimox Precursor
Objective: Hydrolyze the ester and oxidize the resulting alcohol to the carboxylic acid.
-
Reagents:
-
Crude Acetate Ester (from Protocol B)
-
Sodium Hydroxide (20% aq.)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 1 mol%)[1]
-
Sodium Hypochlorite (NaClO, bleach)
-
Potassium Bromide (KBr, co-catalyst)
-
-
Procedure:
-
Hydrolysis: Dissolve the crude acetate ester in 20% NaOH solution. Stir at room temperature for 2 hours until the ester is fully hydrolyzed to 2-hydroxymethyl-5-methylpyrazine .
-
TEMPO Oxidation: To the alkaline solution (pH ~10), add catalytic TEMPO and KBr.
-
Bleach Addition: Cool to 0–5°C. Add NaClO solution dropwise, maintaining the temperature below 10°C.
-
Expert Note: The color change of TEMPO (orange to yellow) serves as a self-validating indicator of the redox cycle.
-
-
Acidification: After reaction completion (approx. 2-4 hours), quench excess oxidant with sodium thiosulfate. Acidify with HCl to pH 2.0 to precipitate 5-methylpyrazine-2-carboxylic acid .
-
Final Step (Acipimox): The isolated acid is then re-subjected to N-oxidation (similar to Protocol A) to yield Acipimox.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-oxidation to 1,4-dioxide | Strictly control temp at 70°C; do not exceed 1.2 eq of H₂O₂.[1] |
| Incomplete Rearrangement | Insufficient temperature or time | Ensure vigorous reflux (140°C). If using solvent, ensure high bp (e.g., xylene). |
| Dark/Tarred Product (Step 2) | Polymerization of intermediate | Perform reaction under Nitrogen atmosphere; avoid prolonged heating beyond completion. |
| Poor Precipitation (Step 3) | pH not low enough | Pyrazine carboxylic acids are zwitterionic; ensure pH is adjusted to the isoelectric point (approx pH 2-3).[1] |
Safety & Handling
2,5-Dimethylpyrazine and its derivatives pose specific hazards.[5][6][7][8]
-
Flammability: 2,5-DMP is a combustible liquid (Flash point 64°C).[5][8] Keep away from open flames.
-
Oxidizer Hazards: Protocol A uses Hydrogen Peroxide. Store H₂O₂ in vented containers. Avoid contact with metals which can catalyze rapid decomposition.
-
Corrosives: Acetic anhydride (Step 2) is corrosive and lachrymatory. Work in a fume hood.
-
Toxicity: Pyrazines are generally harmful if swallowed (Acute Tox. 4).[7][8] Use PPE (gloves, goggles).[8]
References
- Preparation method of acipimox. Patent CN103508963A. Google Patents.
-
Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patent CN100999502A.[1] Google Patents. Available at:
-
The Boekelheide Rearrangement of Pyrimidine N-oxides. Chemistry - A European Journal, 2023.[2] Available at: [Link]
Sources
- 1. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 2. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 5. 2,5-二甲基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. synerzine.com [synerzine.com]
- 7. fishersci.com [fishersci.com]
- 8. aurochemicals.com [aurochemicals.com]
Application Notes and Protocols for the Bioactivity Screening of 2,5-Dimethylpyrazine 1-oxide
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] 2,5-Dimethylpyrazine 1-oxide, a derivative of 2,5-dimethylpyrazine, presents a novel scaffold for investigation. The addition of an N-oxide moiety can significantly alter the physicochemical and biological properties of the parent molecule, potentially enhancing its bioactivity or conferring novel therapeutic effects.
These application notes provide a structured, in-depth guide to the initial experimental setup for characterizing the bioactivity of 2,5-Dimethylpyrazine 1-oxide. The protocols herein are designed as a comprehensive screening funnel, commencing with fundamental cytotoxicity assessments to establish a safe therapeutic window, followed by a battery of assays to probe its potential antimicrobial, anti-inflammatory, and antioxidant activities. Each protocol is presented with the underlying scientific principles and practical insights to ensure robust and reproducible data generation.
I. Preliminary Assessment: Cytotoxicity and Cell Viability
Scientific Rationale: Before evaluating the specific bioactivities of 2,5-Dimethylpyrazine 1-oxide, it is imperative to determine its effect on cell viability. This initial screening establishes the concentration range at which the compound can be studied without inducing significant cell death, a crucial parameter for interpreting the results of subsequent functional assays. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[6][7][8]
Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[8] This reduction is primarily mediated by NAD(P)H-dependent oxidoreductase enzymes within the mitochondria.[7][8] The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.[7]
Protocol 1: MTT Assay for Cytotoxicity Screening
Materials:
-
2,5-Dimethylpyrazine 1-oxide
-
Adherent mammalian cell line (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 2,5-Dimethylpyrazine 1-oxide in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis and Presentation:
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The results should be presented in a dose-response curve, plotting cell viability against the concentration of 2,5-Dimethylpyrazine 1-oxide. This will allow for the determination of the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.18 | 0.09 | 94.4 |
| 10 | 1.05 | 0.11 | 84.0 |
| 50 | 0.63 | 0.05 | 50.4 |
| 100 | 0.25 | 0.03 | 20.0 |
II. Antimicrobial Activity Screening
Scientific Rationale: Pyrazine derivatives have been reported to possess antimicrobial properties.[1] Therefore, it is logical to screen 2,5-Dimethylpyrazine 1-oxide for its ability to inhibit the growth of clinically relevant bacteria and fungi. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
2,5-Dimethylpyrazine 1-oxide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well plates
-
Standard antibiotics (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Suspend isolated colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Compound Dilution:
-
In a 96-well plate, prepare serial two-fold dilutions of 2,5-Dimethylpyrazine 1-oxide in the appropriate broth.[12]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).[12]
-
Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]
-
-
MIC Determination:
Data Presentation:
| Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control MIC (µg/mL) | Novel Compound MIC (µg/mL) |
| S. aureus | Positive | 128, 64, 32, 16, 8, 4, 2, 1 | 1 | 32 |
| E. coli | Negative | 128, 64, 32, 16, 8, 4, 2, 1 | 0.5 | >128 |
| C. albicans | N/A | 128, 64, 32, 16, 8, 4, 2, 1 | 2 | 64 |
III. Anti-inflammatory Activity Assessment
Scientific Rationale: Chronic inflammation is implicated in a multitude of diseases. Many natural and synthetic compounds are explored for their anti-inflammatory potential.[13][14] A common in vitro model to study inflammation utilizes murine macrophage cells like RAW 264.7, which, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[10][15][16]
Protocol 3: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
2,5-Dimethylpyrazine 1-oxide
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine analysis) and allow them to adhere for 24 hours.[10]
-
Pre-treat the cells with non-toxic concentrations of 2,5-Dimethylpyrazine 1-oxide (determined from the MTT assay) for 1 hour.[10][16]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[10][16]
-
Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Use the Griess assay to measure the amount of nitrite, a stable product of NO.[10] Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6):
Data Presentation:
| Treatment | NO Production (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | 1.2 ± 0.2 | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 1500 ± 120 | 850 ± 75 |
| LPS + Compound (10 µM) | 15.3 ± 1.5 | 850 ± 90 | 450 ± 50 |
| LPS + Compound (50 µM) | 8.9 ± 0.9 | 400 ± 45 | 200 ± 25 |
IV. Antioxidant Activity Evaluation
Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in aging and various diseases.[17] Antioxidants can mitigate this damage. Several in vitro methods can be used to assess the antioxidant potential of a compound, with the reducing power assay being a common and informative one.[18]
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
Core Principle: This method is based on the principle that antioxidants in the sample reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 595 nm.[17] The increase in absorbance is proportional to the antioxidant capacity of the sample.
Materials:
-
2,5-Dimethylpyrazine 1-oxide
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ascorbic acid (positive control)
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
-
Assay Protocol:
-
Add a small volume of the test compound (at various concentrations) or standard (ascorbic acid) to the wells of a 96-well plate.
-
Add the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Data Acquisition:
-
Measure the absorbance at 595 nm.
-
Data Analysis and Presentation:
The antioxidant capacity is determined by comparing the absorbance of the test sample to that of a standard antioxidant, such as ascorbic acid. The results can be expressed as ascorbic acid equivalents (AAE).
| Compound Concentration (µg/mL) | Mean Absorbance (595 nm) | Ascorbic Acid Equivalent (µg AAE/mL) |
| 25 | 0.35 | 15 |
| 50 | 0.68 | 32 |
| 100 | 1.25 | 65 |
V. Visualized Workflows and Pathways
Experimental Workflow for Bioactivity Screening
Caption: General workflow for the bioactivity screening of 2,5-Dimethylpyrazine 1-oxide.
Hypothetical Signaling Pathway Inhibition in Inflammation
Caption: Hypothetical inhibition of the NF-κB signaling pathway by 2,5-Dimethylpyrazine 1-oxide.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
PMC, NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Aprofood. Anti-inflammatory Activity Assessment. [Link]
-
ResearchGate. Guidelines for anti‐inflammatory assays in RAW264.7 cells. [Link]
-
ResearchGate. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. [Link]
-
ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. [Link]
-
PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Creative Bioarray. Antioxidant Activity In Vivo Evaluation. [Link]
-
PMC. Review on in vivo and in vitro methods evaluation of antioxidant activity. [Link]
-
ResearchGate. In vivo antioxidant assessment of model screening compounds. [Link]
-
InVivo Biosystems. Antioxidant Capacity Study For Compound Efficacy Testing. [Link]
-
PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. [Link]
-
MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]
-
MDPI. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
-
ResearchGate. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. [Link]
-
ACS Publications. (2026). High-Throughput Screening of FDA-Approved Drugs for Antibacterial and Antibiofilm Activities Against Multidrug-resistant Pseudomonas aeruginosa. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
ResearchGate. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
-
ODOWELL. 2,5-Dimethyl Pyrazine manufacturers and suppliers in China. [Link]
-
Public Health England. Dimethylpyrazine, 2,5-. [Link]
-
Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]
-
NIST WebBook. 2,5-Dimethylpyrazine-N-oxide. [Link]
- Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
-
PubMed. 2,5-Dimethyl-pyrazine 1,4-dioxide. [Link]
-
ResearchGate. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. [Link]
-
FooDB. Showing Compound 2,5-Dimethylpyrazine (FDB013954). [Link]
-
MDPI. Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. [Link]
-
PubChem. 2,5-Dimethylpyrazine. [Link]
-
PubChem. Pyrazine, 2,5-dimethyl-, 1,4-dioxide. [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
ResearchGate. Promising bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate material : experimental, theoretical and in silico investigation. [Link]
Sources
- 1. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment of 2,5-Dimethylpyrazine 1-oxide: Metabolic Stability and Pharmacological Profiling
Introduction
2,5-Dimethylpyrazine 1-oxide (2,5-DMP-1-O) is a critical oxidized derivative of 2,5-dimethylpyrazine (2,5-DMP), a ubiquitous pyrazine widely utilized in the food industry for its nutty, roasted flavor profile. Beyond its sensory applications, the N-oxide motif is of significant pharmacological interest. Structurally, it shares a core scaffold with Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), a potent antilipolytic agent used to treat hypertriglyceridemia.
This application note details specific in vitro workflows to characterize 2,5-DMP-1-O. Unlike standard alkylpyrazines, the N-oxide moiety introduces a redox-active center susceptible to metabolic reduction (retro-reduction) or further oxidation. Consequently, the assays described herein focus on metabolic stability (reductive vs. oxidative) and functional lipolysis inhibition , positioning the compound not just as a flavor metabolite but as a potential bioactive pharmacophore.
Part 1: Metabolic Stability & Retro-Reduction Assays
Objective: To determine the metabolic fate of 2,5-DMP-1-O in liver preparations. N-oxides are unique in that they can be generated by Cytochrome P450 (CYP) or Flavin-containing Monooxygenases (FMO) but are often rapidly reduced back to the parent amine by Aldehyde Oxidase (AO) or Xanthine Oxidase (XO) under anaerobic conditions.
Mechanistic Rationale
The stability of 2,5-DMP-1-O is dictated by the balance between oxidation (formation of 1,4-dioxide or hydroxylation) and reduction (reversion to 2,5-DMP).
-
Aerobic Incubation: Favors CYP/FMO-mediated oxidative pathways.
-
Anaerobic Incubation: Favors AO/XO-mediated reductive pathways.
Experimental Protocol
Materials:
-
Pooled Liver Microsomes (Human/Rat) and Cytosol (AO/XO are cytosolic).
-
Cofactors: NADPH (for CYP/FMO), NADH (for reductases).
-
Test Compound: 2,5-Dimethylpyrazine 1-oxide (Synthesis/Purification required if not commercially available).
Workflow:
-
Preparation of Reaction Mixture:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Protein: 0.5 mg/mL Liver Microsomes + 1.0 mg/mL Liver Cytosol (to capture both CYP and AO activity).
-
Substrate: 10 µM 2,5-DMP-1-O.
-
-
Incubation Conditions (Parallel Arms):
-
Arm A (Oxidative): Aerobic conditions, add NADPH regenerating system.
-
Arm B (Reductive): Anaerobic conditions (purge buffer with
for 15 min), add NADH (1 mM).
-
-
Sampling:
-
Incubate at 37°C.
-
Aliquot 50 µL at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Chlorpropamide).
-
-
Analysis (LC-MS/MS):
-
Monitor three channels:
-
Parent: 2,5-DMP (m/z ~109).
-
Substrate: 2,5-DMP-1-O (m/z ~125).
-
Metabolite: 2,5-DMP-1,4-dioxide (m/z ~141).
-
-
Data Interpretation
| Observation | Metabolic Pathway Implicated | Biological Consequence |
| Rapid loss of 1-oxide + Gain of Parent (2,5-DMP) | Reductive Metabolism (AO/XO) | The N-oxide acts as a "prodrug" or transient metabolite; bioactivity may be due to the parent pyrazine. |
| Stable 1-oxide + Gain of 1,4-dioxide | Oxidative Metabolism (CYP) | The compound undergoes sequential oxidation; the dioxide may accumulate. |
| No change | Metabolic Stability | The compound is systemically stable and likely excreted renally. |
Part 2: Functional Assay – Lipolysis Inhibition in Adipocytes
Objective: To evaluate the antilipolytic potential of 2,5-DMP-1-O. Hypothesis: Based on the structural homology to Acipimox, 2,5-DMP-1-O may act as an agonist for the GPR109A (HM74A) receptor on adipocytes. Activation of this G_i-coupled receptor inhibits Adenylyl Cyclase, reducing cAMP and preventing the hydrolysis of triglycerides.
Pathway Visualization
Figure 1: Proposed mechanism of action for Pyrazine N-oxides in adipocytes. Agonism of GPR109A leads to a G_i-mediated reduction in cAMP, ultimately inhibiting lipolysis.
Experimental Protocol
Cell Model: 3T3-L1 Murine Adipocytes (differentiated).
-
Differentiation:
-
Culture 3T3-L1 fibroblasts in DMEM + 10% BCS.
-
Induce differentiation (Day 0) with IBMX (0.5 mM), Dexamethasone (1 µM), and Insulin (10 µg/mL).
-
Maintain in DMEM + 10% FBS + Insulin until Day 8 (lipid droplets visible).
-
-
Lipolysis Induction & Treatment:
-
Wash cells with KRB buffer (glucose-free to prevent re-esterification).
-
Stimulation: Add Isoproterenol (10 nM) to induce basal lipolysis (raises cAMP).
-
Treatment: Co-incubate with 2,5-DMP-1-O at varying concentrations (0.1 µM – 100 µM).
-
Positive Control: Acipimox (10 µM) or Nicotinic Acid (10 µM).
-
Negative Control: Vehicle (DMSO < 0.1%).
-
-
Measurement:
-
Incubate for 3 hours at 37°C.
-
Collect supernatant.
-
Assay: Measure Glycerol release (a direct index of lipolysis) using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay kit. Free Fatty Acids (FFA) can also be measured but glycerol is more stable.
-
-
Calculation:
-
Calculate % Inhibition relative to Isoproterenol-only control.
-
Plot dose-response curve to determine
.
-
Part 3: Cytotoxicity & Safety Profiling
Objective: To ensure the N-oxide does not possess non-specific toxicity, which is critical if it is a metabolite of a food additive.
Protocol: CCK-8 Viability Assay
-
Seeding: Plate HepG2 (liver) or HUVEC (endothelial) cells at 5,000 cells/well in 96-well plates.
-
Exposure: Treat with 2,5-DMP-1-O (1 – 500 µM) for 24 and 48 hours.
-
Detection: Add CCK-8 reagent (WST-8 tetrazolium salt). Incubate 2 hours.
-
Readout: Measure Absorbance at 450 nm.
-
Validation: Viability > 80% at 100 µM indicates a favorable safety profile for metabolic studies.
References
-
ChemicalBook. (2023). 2,5-Dimethyl pyrazine: properties and applications.[4][5][6] Retrieved from
-
Zhao, H., et al. (2020). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.[7] Molecules.[4][5][6][8][9][10][11][12][13][14][15][16] Retrieved from
-
Brown, C. J., & Knaust, J. M. (2009). 2,5-Dimethyl-pyrazine 1,4-dioxide.[1][5] Acta Crystallographica Section E. Retrieved from
-
Ashigai, H., et al. (2017).[9] 2-Ethylpyrazine Induces Vasodilatation by Releasing Nitric Oxide in the Endothelium.[9] Biological and Pharmaceutical Bulletin.[9] Retrieved from
-
EFSA Panel on Food Contact Materials. (2018). Safety assessment of the substance 2,5-dimethylpyrazine.[3][4][5] EFSA Journal. (Contextual grounding for safety limits).
Sources
- 1. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]
- 3. Pyrazine derivatives in cigarette smoke inhibit hamster oviductal functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl Pyrazine manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 6. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. 2-Ethylpyrazine Induces Vasodilatation by Releasing Nitric Oxide in the Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. mdpi.com [mdpi.com]
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- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Purification of 2,5-Dimethylpyrazine 1-Oxide: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust protocol for the purification of 2,5-Dimethylpyrazine 1-oxide, a key intermediate in the synthesis of various pharmaceuticals and a significant contributor to flavor and fragrance profiles. The synthesis of this N-oxide, typically achieved through the oxidation of 2,5-dimethylpyrazine, often results in a crude product containing unreacted starting material and the di-N-oxide byproduct. The protocol herein outlines a multi-step purification strategy involving liquid-liquid extraction, silica gel column chromatography, and recrystallization to achieve high purity. This document provides a thorough explanation of the principles behind each step, troubleshooting guidance, and methods for characterization to ensure the final product meets stringent quality standards.
Introduction
2,5-Dimethylpyrazine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of 2,5-dimethylpyrazine, a compound found in various natural products and utilized in the food industry, its N-oxide form serves as a versatile building block for more complex molecules. The introduction of the N-oxide functionality alters the electronic properties and reactivity of the pyrazine ring, opening avenues for diverse chemical transformations.
The primary route to 2,5-Dimethylpyrazine 1-oxide involves the direct oxidation of 2,5-dimethylpyrazine, commonly with hydrogen peroxide in an acidic medium. While effective, this synthesis rarely yields a product of sufficient purity for direct use in subsequent sensitive applications. The most common impurities include the unreacted lipophilic starting material, 2,5-dimethylpyrazine, and the more polar 2,5-dimethylpyrazine 1,4-di-N-oxide. This protocol provides a systematic approach to remove these impurities, yielding 2,5-Dimethylpyrazine 1-oxide of high purity.
Principle of the Purification Strategy
The purification strategy is based on the differential polarity of the target compound and its principal impurities. 2,5-Dimethylpyrazine 1-oxide is more polar than the starting 2,5-dimethylpyrazine but less polar than the 2,5-dimethylpyrazine 1,4-di-N-oxide. This difference in polarity is exploited in both liquid-liquid extraction and column chromatography. Recrystallization is then employed as a final polishing step to remove any remaining trace impurities and to obtain a crystalline, highly pure product.
Diagram of the Purification Workflow
Caption: Workflow for the purification of 2,5-Dimethylpyrazine 1-oxide.
Materials and Equipment
Reagents
-
Crude 2,5-Dimethylpyrazine 1-oxide
-
Dichloromethane (DCM), ACS grade
-
Ethyl acetate, ACS grade
-
Methanol, ACS grade
-
Hexanes, ACS grade
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (60 Å, 230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Fraction collector (optional)
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Heating mantle or hot plate with stirrer
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
NMR spectrometer
-
UV lamp for TLC visualization
Detailed Purification Protocol
Preliminary Purification: Liquid-Liquid Extraction
This initial step aims to remove the bulk of the nonpolar starting material, 2,5-dimethylpyrazine, from the more polar N-oxide product.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM).
-
Aqueous Wash: Transfer the DCM solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities.
-
Acidic Wash (Optional): If the reaction was conducted in an acidic medium, a wash with a saturated sodium bicarbonate solution can be performed to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to facilitate the removal of water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting residue contains the enriched 2,5-Dimethylpyrazine 1-oxide.
Main Purification: Silica Gel Column Chromatography
Column chromatography is the core step for separating the mono-N-oxide from the di-N-oxide and any remaining starting material.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low polarity mixture of hexanes and ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the residue from the liquid-liquid extraction in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a solvent system of lower polarity and gradually increase the polarity. A typical gradient could be:
-
100% Dichloromethane
-
A gradient of 0-10% methanol in dichloromethane.
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
TLC Monitoring:
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point for the mobile phase.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting material (2,5-dimethylpyrazine) will have the highest Rf value, followed by the desired 2,5-Dimethylpyrazine 1-oxide, and finally the di-N-oxide with the lowest Rf value.
Final Polishing: Recrystallization
This step is designed to remove any final trace impurities and to obtain a crystalline product.
Protocol:
-
Solvent Selection: A mixed solvent system of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective. A combination of methanol and ethyl acetate is a good starting point.[1]
-
Dissolution: Dissolve the combined, evaporated fractions containing the pure product in a minimal amount of hot methanol.
-
Induce Crystallization: While the solution is still warm, add ethyl acetate dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Characterization of Purified 2,5-Dimethylpyrazine 1-Oxide
The purity of the final product should be confirmed by a combination of physical and spectroscopic methods.
Physical Properties
-
Appearance: White to off-white crystalline solid.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a definitive confirmation of the structure and purity. The spectrum of the starting material, 2,5-dimethylpyrazine, in CDCl₃ shows signals around 2.51 ppm for the methyl protons and 8.33 ppm for the aromatic protons. Upon N-oxidation, a downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the N-oxide group. The methyl protons will also experience a slight shift. The absence of signals corresponding to the starting material is a key indicator of purity.
-
Mass Spectrometry: To confirm the molecular weight of the purified compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery after LLE | The product is partially soluble in the aqueous phase. | Perform multiple extractions of the aqueous layer with the organic solvent. |
| Poor separation on column chromatography | Inappropriate solvent system. | Optimize the eluent polarity by running several TLCs with different solvent mixtures. |
| Compound streaking on TLC/column | Compound is too polar for the stationary phase or interacting strongly with it. | Add a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent. |
| No crystals form during recrystallization | Solution is too dilute or the wrong solvent system is used. | Concentrate the solution or try a different pair of "good" and "poor" solvents. Scratching the inside of the flask can also induce crystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Avoid inhalation of dust and vapors.
Conclusion
The protocol described in this application note provides a reliable and systematic method for the purification of 2,5-Dimethylpyrazine 1-oxide from a crude reaction mixture. By employing a combination of liquid-liquid extraction, silica gel column chromatography, and recrystallization, researchers can obtain a highly pure product suitable for a wide range of applications in drug discovery and materials science. Careful monitoring of each step by TLC and final characterization by NMR and melting point analysis are crucial for ensuring the desired quality of the final compound.
References
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
PubChem. 2,5-Dimethylpyrazine. Retrieved from [Link]
- Google Patents. (2005). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
- U.S. Patent No. US20100267955A1. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
-
PubMed. (2009). 2,5-Dimethyl-pyrazine 1,4-dioxide. Retrieved from [Link]
-
The Synthesis of a Pyridine-N-Oxide Isophthalamide Rotaxane Utilizing Supplementary Amide Hydrogen Bond Interactions. RSC Publishing. Retrieved from [Link]
Sources
Recrystallization of 2,5-Dimethylpyrazine 1-oxide
Application Note: [1]
Abstract
This technical guide details the purification of 2,5-dimethylpyrazine 1-oxide (2,5-DMP-N-oxide), a critical intermediate in the synthesis of pharmaceutical agents such as Acipimox and Glipizide . Unlike its liquid precursor (2,5-dimethylpyrazine), the N-oxide is a crystalline solid (mp ~108°C).[2] This protocol addresses the specific challenge of separating the target mono-N-oxide from the unreacted starting material and the highly polar, high-melting 2,5-dimethylpyrazine 1,4-dioxide byproduct. We present a self-validating recrystallization workflow using a non-polar hydrocarbon solvent system to ensure high purity (>98%) and optimal yield.
Chemical Context & Properties
The purification strategy relies on the distinct solubility profiles of the mono-oxide versus the di-oxide and starting material.
| Compound | Structure | State (RT) | Melting Point | Polarity | Solubility (Hot Heptane) |
| 2,5-Dimethylpyrazine (Start Mat.)[1][3][4][5][6][7][8] | Liquid | 15°C | Low | Miscible | |
| 2,5-Dimethylpyrazine 1-oxide (Target) | Solid | 106–108°C | Medium | Soluble | |
| 2,5-Dimethylpyrazine 1,4-dioxide (Impurity) | Solid | >200°C (dec) | High | Insoluble |
Key Mechanistic Insight: The introduction of a single oxygen atom increases the polarity enough to raise the melting point significantly but retains enough lipophilicity to dissolve in hot hydrocarbons. The addition of a second oxygen (di-oxide) creates a highly polar, lattice-stable solid that is insoluble in non-polar solvents, allowing for easy separation via hot filtration.
Pre-Recrystallization Analysis
Before initiating recrystallization, characterize the crude isolate to define the purification burden.
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Dichloromethane:Methanol (9:1).
-
Visualization: UV (254 nm) and Iodine stain.
-
Observation: The target mono-oxide will have an Rf value intermediate between the non-polar starting material (high Rf) and the di-oxide (low Rf/baseline).
-
-
Crude State: If the crude is an oil, it likely contains significant unreacted starting material. If it is a solid, the di-oxide may be the primary contaminant.
Protocol:
Solvent Selection: n-Heptane (or n-Hexane).
-
Rationale: Heptane (bp 98°C) allows heating near the target's melting point (108°C) without melting the solid into an oil (oiling out), which often happens with higher-boiling solvents. It selectively dissolves the mono-oxide while rejecting the di-oxide.
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add n-Heptane (approx. 10 mL per gram of crude).
-
Heat the mixture to reflux (98°C) with vigorous stirring.
-
Observation: The mono-oxide should dissolve.[9] Any solid remaining at reflux is likely the 1,4-dioxide impurity.
-
-
Hot Filtration (Removal of Di-oxide):
-
Critical Step: While maintaining the solution at near-reflux temperature, filter the mixture through a pre-warmed glass frit or fluted filter paper.
-
Why: This removes the insoluble di-oxide and inorganic salts (e.g., tungstate residues from synthesis).
-
Tip: Pre-warming the funnel prevents premature crystallization of the target product during filtration.
-
-
Crystallization (Nucleation & Growth):
-
Allow the clear filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Do not rush this step; rapid cooling traps impurities.
-
Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to complete precipitation.
-
Result: White to off-white needles or plates should form.
-
-
Isolation & Drying:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small volume of cold n-Heptane (0°C) to remove surface mother liquor containing unreacted starting material.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours. (Avoid high heat as N-oxides can be thermally sensitive over long durations).
-
Validation & Characterization
Verify the success of the protocol using these metrics:
-
Melting Point: Target range 106–108°C . A broad range (<100°C) indicates wet solvent or starting material contamination.
-
1H NMR (CDCl3):
Visualization: Purification Workflow
Figure 1: Decision tree and process flow for the purification of 2,5-Dimethylpyrazine 1-oxide.
Troubleshooting
| Issue | Cause | Corrective Action |
| Oiling Out | Solution too concentrated or temp > mp. | Add more Heptane; ensure bath temp is below 108°C. |
| Low Yield | Product too soluble in Heptane. | Concentrate mother liquor and repeat cooling; try Hexane (lower bp/solubility). |
| Melting Point Low | Wet crystals or Start Mat. contamination. | Dry thoroughly under vacuum; wash with colder solvent. |
References
-
ChemicalBook. (2023).[10] 2,5-Dimethyl pyrazine: Properties and Applications. Retrieved from
-
Brown, C. J., & Knaust, J. M. (2009).[5] 2,5-Dimethylpyrazine 1,4-dioxide.[2][5][7][11][12][13] Acta Crystallographica Section E, 65(12), o3052.[5][13] Retrieved from
-
Klein, B., & Berkowitz, J. (1959).[2] Pyrazines.[2][3][4][5][9][10][11][12][13][14][15] I. Pyrazine-N-oxides.[1][2][5][7][8][11][16] Preparation and Spectral Characteristics.[2][4][11] Journal of Organic Chemistry (Cited in search results).
-
PubChem. (n.d.). 2,5-Dimethylpyrazine 1-oxide Compound Summary. Retrieved from
-
Google Patents. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.[1] CN100999502A.[10] Retrieved from
Sources
- 1. CN103508963A - Preparation method of acipimox - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethyl Pyrazine manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 5. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 7. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 14. What is 2,5-dimethyl pyrazine?_Chemicalbook [chemicalbook.com]
- 15. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents [patents.google.com]
- 16. 2,5-Dimethylpyrazine | CAS#:123-32-0 | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Use of 2,5-Dimethylpyrazine 1-oxide and its Derivatives in Materials Science
Abstract
This technical guide provides a comprehensive overview of the application of 2,5-Dimethylpyrazine 1-oxide and its corresponding 1,4-dioxide derivative in the field of materials science. While 2,5-Dimethylpyrazine 1-oxide is a critical synthetic intermediate, its direct application in materials synthesis is an emerging area. In contrast, 2,5-Dimethylpyrazine 1,4-dioxide has demonstrated significant utility as a versatile bridging ligand for the construction of multidimensional coordination polymers with interesting magnetic properties. This document offers detailed, field-proven protocols for the synthesis of these pyrazine N-oxide ligands and their subsequent use in the fabrication of functional materials. The underlying chemical principles and experimental considerations are discussed to provide researchers, scientists, and drug development professionals with the necessary knowledge to explore and expand upon these applications.
Introduction: The Role of Pyrazine N-Oxides in Crystal Engineering
Pyrazine and its derivatives are fundamental building blocks in supramolecular chemistry and crystal engineering due to their rigid structure and the presence of two nitrogen atoms capable of coordinating to metal centers. The introduction of an N-oxide functional group to the pyrazine ring significantly modifies its electronic and steric properties, offering new avenues for the design of functional materials. The oxygen atom of the N-oxide group introduces a new coordination site, allowing for the formation of coordination polymers with diverse topologies and properties. Furthermore, the N-oxide moiety can participate in hydrogen bonding, influencing the crystal packing and dimensionality of the resulting materials. This guide focuses on 2,5-Dimethylpyrazine 1-oxide and its 1,4-dioxide derivative, exploring their synthesis and application in the construction of coordination polymers.
Synthesis of 2,5-Dimethylpyrazine N-Oxides
The targeted synthesis of either the mono- or dioxide of 2,5-dimethylpyrazine is crucial for their subsequent application. The choice of oxidizing agent and reaction conditions dictates the final product.
Synthesis of 2,5-Dimethylpyrazine 1-oxide
The selective mono-oxidation of 2,5-dimethylpyrazine can be achieved with high yield using hydrogen peroxide in the presence of a catalyst. This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[1]
Protocol 2.1.1: Synthesis of 2,5-Dimethylpyrazine 1-oxide
Materials:
-
2,5-Dimethylpyrazine
-
Deionized water
-
Sodium tungstate (Na₂WO₄)
-
Sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
1000 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
Procedure:
-
In a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 108 g of 2,5-dimethylpyrazine, 450 mL of deionized water, 2.0 g of sodium tungstate, and 2 mL of sulfuric acid.
-
Heat the mixture to 70°C with stirring.
-
Once the temperature is stable, add 114 g of 30% hydrogen peroxide dropwise from the dropping funnel over a period of 2 hours. Maintain the reaction temperature at 70°C.
-
After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 2,5-dimethylpyrazine 1-oxide, can be isolated by solvent extraction followed by evaporation under reduced pressure. A yield of approximately 93% can be expected.[1]
Causality of Experimental Choices:
-
Sodium tungstate and sulfuric acid act as a catalytic system to activate the hydrogen peroxide for the selective N-oxidation.
-
The dropwise addition of hydrogen peroxide at a controlled temperature of 70°C is crucial to prevent overheating and the formation of the dioxide byproduct.
-
The extended reaction time of 6 hours after the addition of the oxidant ensures the complete conversion of the starting material.
2,5-Dimethylpyrazine 1,4-dioxide as a Bridging Ligand in Coordination Polymers
2,5-Dimethylpyrazine 1,4-dioxide has proven to be an effective bridging ligand for the synthesis of three-dimensional coordination polymers with interesting magnetic properties. The two oxygen atoms of the N-oxide groups can coordinate to two different metal centers, leading to the formation of extended networks.
Synthesis of a 3D Co(II) Coordination Polymer
This section details the synthesis and characterization of a three-dimensional Co(II) coordination polymer, {[Co(μ₁‚₆-dmpzdo)₃]·(ClO₄)₂}ₙ, where dmpzdo is 2,5-dimethylpyrazine-1,4-dioxide. This material exhibits weak anti-ferromagnetic coupling between the Co(II) ions.
Protocol 3.1.1: Synthesis of {[Co(μ₁‚₆-dmpzdo)₃]·(ClO₄)₂}ₙ
Materials:
-
2,5-Dimethylpyrazine 1,4-dioxide (dmpzdo)
-
Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O)
-
Deionized water
-
Acetonitrile (CH₃CN)
-
Small vials
-
Magnetic stirrer
Procedure:
-
Prepare the 2,5-dimethylpyrazine-1,4-dioxide ligand from 2,5-dimethylpyrazine using a suitable oxidation method.[2]
-
In a small vial, dissolve 0.2632 g (1.88 x 10⁻³ mol) of 2,5-dimethylpyrazine-1,4-dioxide in 5 mL of deionized water.
-
In a separate 10 mL vial, dissolve 0.2467 g (6.74 x 10⁻⁴ mol) of Co(ClO₄)₂·6H₂O in 10 mL of acetonitrile.
-
Add the aqueous solution of the ligand to the acetonitrile solution of the cobalt salt and stir for a few minutes.
-
Seal the vial and allow it to stand undisturbed at room temperature.
-
Red single crystals suitable for X-ray diffraction will form over the course of one week. The reported yield is 82%.
Characterization: The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its three-dimensional structure. Magnetic susceptibility measurements as a function of temperature are essential to probe the magnetic properties of the material.
Table 1: Crystallographic Data for {[Co(μ₁‚₆-dmpzdo)₃]·(ClO₄)₂}ₙ
| Parameter | Value |
| Crystal system | Trigonal |
| Space group | R-3 |
| a (Å) | 11.5935(10) |
| b (Å) | 11.5935(10) |
| c (Å) | 16.344(3) |
Data obtained from single-crystal X-ray diffraction.
Diagram 1: Experimental Workflow for the Synthesis of the Co(II) Coordination Polymer
Caption: Workflow for the synthesis of the 3D Co(II) coordination polymer.
Synthesis of a 3D Mn(II) Coordination Polymer
A similar protocol can be employed to synthesize an isostructural three-dimensional Mn(II) coordination polymer, {[Mn(μ₁‚₆-dmpzdo)₃]·(ClO₄)₂}ₙ, which also exhibits weak antiferromagnetic coupling.
Protocol 3.2.1: Synthesis of {[Mn(μ₁‚₆-dmpzdo)₃]·(ClO₄)₂}ₙ
Materials:
-
2,5-Dimethylpyrazine 1,4-dioxide (dmpzdo)
-
Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)
-
Deionized water
-
Acetonitrile (CH₃CN)
-
Small vials
-
Magnetic stirrer
Procedure:
-
Synthesize 2,5-dimethylpyrazine-1,4-dioxide as previously described.
-
In a small vial, dissolve 0.2745 g (1.96 x 10⁻³ mol) of 2,5-dimethylpyrazine-1,4-dioxide in 5 mL of deionized water.
-
In a separate 10 mL vial, dissolve 0.2403 g (6.64 x 10⁻⁴ mol) of Mn(ClO₄)₂·6H₂O in 10 mL of acetonitrile.
-
Combine the two solutions and stir for a few minutes.
-
Seal the vial and let it stand at room temperature.
-
Orange single crystals will form over one week, with a reported yield of 85%.
Table 2: Magnetic Properties of Pyrazine N-Oxide Coordination Polymers
| Compound | Metal Ion | Magnetic Coupling |
| {[Co(dmpzdo)₃]·(ClO₄)₂}ₙ | Co(II) | Weak Antiferromagnetic |
| {[Mn(dmpzdo)₃]·(ClO₄)₂}ₙ | Mn(II) | Weak Antiferromagnetic |
Magnetic properties were determined from variable-temperature magnetic susceptibility measurements.
Potential Application in Luminescent Materials
While the magnetic properties of coordination polymers based on 2,5-dimethylpyrazine-1,4-dioxide have been explored, their luminescent properties remain an area with significant potential for investigation. The pyrazine N-oxide ligand can act as an "antenna," absorbing energy and transferring it to a coordinated lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is a well-established principle in the design of luminescent lanthanide complexes.
Diagram 2: The Antenna Effect in Lanthanide Luminescence
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,5-Dimethylpyrazine 1-Oxide Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Enhancement & Selectivity Control Target Molecule: 2,5-Dimethylpyrazine 1-oxide (CAS: 1075-06-5)[1]
Executive Summary: The Yield Challenge
Synthesizing 2,5-Dimethylpyrazine 1-oxide presents a classic organic chemistry dilemma: Selectivity vs. Conversion .
-
Regioselectivity: While 2,5-dimethylpyrazine is symmetric (meaning the N-1 and N-4 positions are equivalent), once the first oxygen is added, the molecule becomes deactivated. However, aggressive conditions often lead to the 1,4-dioxide (over-oxidation).
-
Water Solubility: The N-oxide functionality significantly increases polarity. A common failure point is not the reaction itself, but the loss of product into the aqueous phase during workup.
This guide prioritizes the Sodium Tungstate / Hydrogen Peroxide method (Green Chemistry) over the traditional mCPBA route, as it offers superior atom economy and scalability (up to 93% yield) while minimizing difficult-to-remove byproducts.
Part 1: Reaction Protocols
Method A: Tungstate-Catalyzed Oxidation (Recommended for High Yield)
Best for: Scalability, high yield (>90%), and clean isolation.[1]
Mechanism: Sodium tungstate forms a peroxotungstate complex in situ, which acts as the active oxygen transfer agent. This is more controllable than free radical peroxidation.
| Parameter | Specification | Rationale |
| Reagent | 30% | Stoichiometric oxidant.[1] Safer than anhydrous peroxides. |
| Catalyst | 2.0 mol% load.[1] Promotes selective mono-oxidation.[1] | |
| Solvent | Water (or Water/Acetic Acid) | The product is water-soluble; eliminates solvent waste.[1] |
| Temp | 65°C - 70°C | Activation energy threshold.[1] <60°C = Slow; >75°C = Dioxide formation. |
| Time | 6 - 8 Hours | Kinetic control to prevent over-oxidation.[1] |
Protocol:
-
Charge: In a reaction vessel, dissolve 2,5-Dimethylpyrazine (1.0 eq) and Sodium Tungstate dihydrate (0.02 eq) in water (approx. 4-5 volumes).
-
Acidify: Add a catalytic amount of sulfuric acid or acetic acid to adjust pH to ~4–5 (activates the catalyst).
-
Addition: Heat to 70°C . Add 30% Hydrogen Peroxide (1.05 - 1.10 eq) dropwise over 2 hours.[1]
-
Critical: Do not dump
all at once. The exotherm must be controlled to prevent thermal runaway and over-oxidation.
-
-
Incubation: Maintain 70°C for an additional 6 hours. Monitor via TLC or GC.
-
Quench: Cool to room temperature. Destroy excess peroxide with sodium sulfite (
) if test strips are positive.
Method B: mCPBA Oxidation (Small Scale / Rapid Screening)
Best for: Quick milligram-scale synthesis where yield is secondary to speed.[1]
Protocol:
-
Dissolve 2,5-DMP in Dichloromethane (DCM) at 0°C .
-
Add mCPBA (1.0 eq) portion-wise. Do not use excess.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
The Downside: You must wash with saturated
to remove m-chlorobenzoic acid. This often creates an emulsion and pulls the polar N-oxide product into the water, crushing the yield.
Part 2: Visualization of Reaction Pathways
Understanding the kinetic competition between the Mono-oxide (Target) and Dioxide (Impurity) is vital.
Figure 1: Reaction pathway demonstrating the sequential oxidation. The goal is to maximize k1 while suppressing k2 by controlling temperature and stoichiometry.
Part 3: Isolation & Purification (The Yield Killer)
Most researchers lose their yield here. The N-oxide is highly polar.
The "Salting Out" Protocol:
-
Concentration: If using Method A (Water), rotovap the reaction mixture to remove ~70% of the water.
-
Saturation: Add solid Sodium Chloride (NaCl) to the remaining aqueous residue until it is saturated (undissolved salt remains).
-
Why? This increases the ionic strength of the aqueous phase, forcing the organic N-oxide out (Salting-out effect).
-
-
Extraction: Extract continuously with Chloroform (
) or DCM .-
Note: Simple separatory funnel extraction is often insufficient. A liquid-liquid continuous extractor for 12 hours is recommended for yields >90%.[1]
-
-
Drying: Dry organic layer over
, filter, and evaporate.
Part 4: Troubleshooting & FAQs
Q1: My product contains ~15% of the 1,4-dioxide impurity. How do I stop this?
Diagnosis: You likely used an excess of oxidant or the temperature spiked. Solution:
-
Stoichiometry: Strictly limit
to 1.05 equivalents. -
Temperature: Do not exceed 70°C. The activation energy for the second oxidation (N-4 position) is higher; keeping the temp lower exploits this kinetic difference.
-
Addition Rate: Slow down the addition of peroxide. High local concentrations favor over-oxidation.
Q2: TLC shows full conversion, but I only isolated 40% yield. Where is it?
Diagnosis: It is in your aqueous waste stream. Solution:
-
Check the Water: Run a TLC of your aqueous layer. You will likely see a massive spot.
-
Remedy: Saturate the aqueous layer with NaCl and re-extract with Chloroform (
) x 5. DCM is okay, but Chloroform often has better extraction efficiency for N-oxides.[1]
Q3: Can I distill the product?
Answer: Yes, but with caution.
-
Risk: N-oxides can thermally decompose or rearrange (Meisenheimer rearrangement) at high temperatures.[1]
-
Recommendation: Vacuum distillation is safer. Ensure the pot temperature does not exceed 120°C.
Q4: Why use Sodium Tungstate instead of just ?
Answer: Pure
Part 5: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing yield and purity issues.
References
-
Patent CN100999502A . Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (Contains specific protocols for Tungstate/H2O2 oxidation of 2,5-DMP to the N-oxide).
-
RSC Advances . Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (Discusses mCPBA vs H2O2 selectivity challenges).
-
FooDB . 2,5-Dimethylpyrazine Properties & Solubility Data. (Verifies water solubility and physicochemical properties).
-
Journal of the Chemical Society C . Preparation and reactions of some substituted pyrazine di-N-oxides. (Foundational work on pyrazine oxidation pathways).
Sources
Technical Support Center: 2,5-Dimethylpyrazine Oxidation
Topic: Optimizing Oxidation Conditions for 2,5-Dimethylpyrazine (2,5-DMP)
Introduction: The Selectivity Challenge
Oxidizing 2,5-dimethylpyrazine (2,5-DMP) is a deceptive challenge in organic synthesis. While the target is usually 5-methylpyrazine-2-carboxylic acid (5-MPCA) —a critical precursor for the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox—the reaction fights you on two fronts:
-
Ring Electron Deficiency: The pyrazine ring is electron-deficient, making the methyl protons less acidic and harder to abstract than those on a pyridine or benzene ring.
-
Runaway Oxidation: Once one methyl group oxidizes to a carboxylic acid, the electron-withdrawing nature of the carboxyl group actually stabilizes the ring against cleavage but does not sufficiently deactivate the second methyl group against oxidation. This leads to mixtures of mono-acid (5-MPCA), di-acid (2,5-PDCA), and ring-cleavage byproducts.
This guide moves beyond standard textbook recipes to address the specific failure points in generating 5-MPCA and 2,5-PDCA.
Module 1: Reaction Pathway & Selectivity
Before troubleshooting, visualize where your reaction is going. The following diagram maps the oxidation cascade and the critical "Exit Ramps" for product isolation.
Figure 1: Oxidation cascade of 2,5-DMP. Note that stopping at 5-MPCA requires strict stoichiometric control.
Module 2: Troubleshooting the Permanganate ( ) Route
The permanganate method is the standard lab-scale approach but is notorious for low yields (~40-50%) and difficult workups.
Q1: My reaction mixture turned into a brown sludge that is impossible to filter. How do I recover my product?
Diagnosis: You have generated excessive Manganese Dioxide (
-
Do NOT cool before filtering.
aggregates better at high temperatures. Perform a hot filtration (60-70°C) through a Celite pad. -
The "Cake Wash" Error: Product often traps inside the
matrix. Resuspend the filter cake in hot water (70°C) and filter again. Do this twice. -
Alternative: If the sludge is unmanageable, add a reducing agent like Sodium Bisulfite (
) or Oxalic Acid carefully to solubilize the into (clear solution), provided your product is stable in acidic reducing conditions.
Q2: I am getting a 50:50 mix of mono-acid (5-MPCA) and di-acid (2,5-PDCA). How do I improve selectivity?
Diagnosis: Lack of stoichiometric control. Both methyl groups are chemically similar until the first one oxidizes. The Fix:
-
Stoichiometry: Theoretically, 2 moles of
are needed for 1 mole of methyl group oxidation.[1]-
Targeting 5-MPCA: Use 1.8 - 2.2 equivalents of
. Do not add all at once. -
Targeting 2,5-PDCA: Use 4.5 - 5.0 equivalents .
-
-
The "Inhibitor" Protocol: Industrial patents suggest adding "inhibitors" like acetic acid or controlling pH.
-
Protocol: Run the reaction in a slightly buffered system (pH 7-8). If the pH rises too high (alkaline), the ring becomes susceptible to cleavage. If it drops too low, the oxidant becomes too aggressive.
-
Temperature: Keep strictly between 15°C and 45°C . Above 60°C, the second methyl group oxidizes rapidly.
-
Data Table: Oxidant Performance Comparison
| Oxidant System | Primary Product | Typical Yield | Key Advantage | Key Disadvantage |
| 5-MPCA | 45-60% | Accessible, cheap | ||
| Aldehydes | 70-80% | Selective for -CHO | High Toxicity , difficult selenium removal | |
| 2,5-PDCA | >85% | Scalable, clean | Requires autoclave (high pressure) | |
| Enzymatic (P450) | 5-MPCA | >90% | Perfect selectivity | High cost, low concentration limits |
Module 3: Isolation & Purification (The "pH Trap")
Pyrazine carboxylic acids are zwitterionic (amphoteric). They behave like amino acids, making extraction difficult if you ignore the Isoelectric Point (pI).
Q3: I acidified the reaction to pH 1, but no precipitate formed. Where is my acid?
Diagnosis: You likely over-acidified. Pyrazines can protonate on the ring nitrogen at very low pH, forming a soluble cationic salt. The Fix:
-
Target the pI: The isoelectric point of 5-MPCA is approximately pH 1.5 – 2.5 .
-
Stepwise Acidification:
-
Concentrate the aqueous filtrate (after
removal) to ~20% of original volume. -
Slowly add 6M HCl.
-
Watch for precipitation around pH 3.0. Continue to pH 1.5.
-
Stop if the solution clears up again (re-solubilization).
-
-
Salting Out: If precipitation is poor, saturate the aqueous layer with NaCl or KCl to drive the organic acid out (Common Ion Effect).
Q4: How do I separate the Mono-acid from the Di-acid?
Diagnosis: You have a mixture. The Fix: Exploiting solubility differences.
-
5-MPCA (Mono): Soluble in hot ethanol or Butanone (Methyl Ethyl Ketone - MEK).
-
2,5-PDCA (Di): Very poor solubility in most organic solvents, even hot ethanol.
-
Protocol:
-
Dry the crude solid mixture completely.
-
Reflux in Butanone (MEK) or Ethanol .
-
Filter hot. The solid residue is likely the Di-acid (2,5-PDCA).
-
Cool the filtrate to crystallize the Mono-acid (5-MPCA).
-
Module 4: Recommended Workflow (Lab Scale)
This workflow balances yield with purity for 5-MPCA synthesis.[1]
Figure 2: Optimized Lab-Scale Workflow for 5-MPCA Synthesis.
References
-
Synthesis of 5-methylpyrazine-2-carboxylic acid : Google Patents, CN108017586A. Describes the controlled permanganate oxidation and pH adjustment strategies.
-
2,3-Pyrazinedicarboxylic acid Synthesis Protocol : Organic Syntheses, Coll. Vol. 4, p.824 (1963). Provides the foundational stoichiometry and workup for pyrazine acid oxidations.
-
Catalytic oxidation of alkylpyrazines : Journal of Materials Chemistry A. Discusses modern catalytic approaches using metal-organic frameworks and aerobic oxidation, relevant for scaling up.
-
Solubility and Isolation of Pyrazine Acids : MedChemExpress Product Data. Provides solubility data in various solvents and pH conditions for 5-MPCA.
Sources
Technical Support Center: 2,5-Dimethylpyrazine 1-oxide Synthesis
Topic: Troubleshooting Common Byproducts & Impurities Audience: Organic Chemists, Process Engineers, and R&D Scientists
Introduction: The Selectivity Challenge
Welcome to the Technical Support Center for Pyrazine N-Oxidation. The synthesis of 2,5-Dimethylpyrazine 1-oxide (2,5-DMP-NO) is a classic exercise in chemoselectivity. The target molecule is an intermediate oxidation state; pushing the reaction too hard leads to the 1,4-dioxide , while insufficient activation leaves unreacted starting material .
This guide moves beyond generic protocols to address the causality of failure. We analyze the kinetic competition between the mono- and di-oxidation events and provide self-validating workflows to secure high purity.
Visualizing the Reaction Landscape
Before troubleshooting, you must visualize where your reaction is diverging. The following pathway maps the electrophilic attack on the pyrazine nitrogen atoms and the potential for side-chain modification.
Figure 1: Reaction pathway showing the kinetic competition between mono-oxidation (Target) and di-oxidation (Impurity).
Module 1: High Levels of 1,4-Dioxide (Over-Oxidation)
Symptom:
-
HPLC/GC shows a late-eluting peak (polar column) or early eluting peak (non-polar).
-
Product melting point is higher than expected (Pure 1,4-dioxide melts >200°C; Mono-oxide melts ~60-65°C [1]).
-
Precipitation of a high-melting white solid during workup.
Technical Analysis: The pyrazine ring contains two nitrogen atoms. The first N-oxidation deactivates the ring toward further electrophilic attack due to the electron-withdrawing nature of the N-oxide oxygen. However, the deactivation is not absolute. If the concentration of oxidant is too high or the temperature exceeds 40°C, the second nitrogen will react, forming the thermodynamically stable 2,5-dimethylpyrazine 1,4-dioxide [2].
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | 0.95 - 1.05 eq | Limiting the oxidant forces the reaction to stop at the mono-stage. Never use excess (>1.1 eq) "to drive completion." |
| Temperature | < 10°C (Addition) < 40°C (Reaction) | The activation energy ( |
| Reagent Choice | Peracetic Acid (PAA) | PAA offers better thermal control than m-CPBA for this specific substrate and avoids the benzoic acid byproduct separation issues [3]. |
Corrective Workflow:
-
Quench Immediately: If you suspect over-oxidation, quench the reaction with saturated Sodium Sulfite (
) solution. Do not just add water; you must destroy active peroxides to stop the kinetics. -
Solubility Separation: The 1,4-dioxide is significantly less soluble in non-polar solvents (e.g., dichloromethane or diethyl ether) than the mono-oxide.
-
Step: Extract the aqueous reaction mix with DCM. The mono-oxide partitions into DCM; the di-oxide largely remains in the aqueous phase or precipitates at the interface.
-
Module 2: Unreacted Starting Material (Under-Oxidation)
Symptom:
-
Low yield.
-
Strong "roasted nut" or "earthy" smell (characteristic of alkyl pyrazines) persisting after workup.
-
GC-MS shows large peak at MW ~108 (Starting Material).
Technical Analysis:
This is often a pH or catalyst failure. If using Hydrogen Peroxide (
Troubleshooting Protocol:
-
Check Catalyst Activity: If using
, ensure you are using Sodium Tungstate ( ) or performing the reaction in Acetic Acid (forming in-situ peracetic acid). in methanol will not work effectively. -
pH Management: Maintain pH between 3.5 and 5.0.
-
Too Acidic: Protonation deactivates the ring.
-
Too Basic: Peracids decompose rapidly (instability).
-
Module 3: Side-Chain Oxidation & Rearrangement
Symptom:
-
Dark brown/black tarry residues.
-
Presence of acetoxy groups (if using acetic anhydride).[1]
-
Acidic byproducts (carboxylic acids).
Technical Analysis: If the reaction is performed in acetic anhydride at reflux, the N-oxide can undergo a Boekelheide rearrangement (or Polonovski-type reaction). This migrates the oxygen from the nitrogen to the alpha-carbon of the methyl group, forming 2-acetoxymethyl-5-methylpyrazine [5]. Prolonged oxidation can further convert methyl groups into carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid).
Prevention:
-
Avoid Anhydrides: Unless you specifically want to functionalize the side chain, avoid acetic anhydride. Use glacial acetic acid or aqueous buffers instead.
-
Radical Scavenging: Brown tars are often radical polymerization products. Ensure your solvent is de-gassed and consider adding a radical inhibitor (like BHT) if scaling up significantly, though usually temperature control is sufficient.
FAQ: Frequently Asked Questions
Q: Can I distill the product to purify it? A: Yes, but with extreme caution. 2,5-Dimethylpyrazine 1-oxide has a boiling point significantly higher than the starting material. However, N-oxides are energetic materials and can undergo thermal runaway decomposition.
-
Requirement: You must use High Vacuum (< 1 mmHg) to keep the bath temperature below 100°C. If the pot temperature exceeds 130°C, you risk rapid decomposition/explosion.
Q: Why is my product turning yellow upon storage? A: Pyrazine N-oxides are photosensitive and hygroscopic.
-
Fix: Store under nitrogen in amber glass. The yellow color is often a trace amount of photo-degradation polymer, which can be removed by a quick filtration through a silica plug using Ethyl Acetate.
Q: Is the 1,4-dioxide dangerous? A: While generally stable, di-N-oxides are higher energy molecules than mono-oxides. They should be treated as potential explosives in dry, bulk form. Do not hammer or grind large crystals without friction sensitivity testing [6].
References
-
Fisher Scientific. (2011). Safety Data Sheet: Pyrazine-N-oxide. Retrieved from
-
Brown, C. J., & Knaust, J. M. (2009).[2][3] 2,5-Dimethyl-pyrazine 1,4-dioxide. Acta Crystallographica Section E, 65(12).[2] Retrieved from
-
Queen's University Belfast. (2024). Oxidation of alcohols and aldehydes with peracetic acid. Retrieved from
-
Chengdu Organic Chem Co Ltd. (2007).[1] Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patent CN100326658C. Retrieved from
-
Sato, N. (2025).[4] Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. Retrieved from
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: Pyrazine. Retrieved from
Sources
- 1. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 3. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2,5-Dimethylpyrazine 1-oxide Stability & Handling
Senior Application Scientist Desk | Reference ID: DMP-NOX-001
Welcome to the technical support hub for 2,5-Dimethylpyrazine 1-oxide (CAS: 1075-06-5). This guide addresses the unique stability profile of alkylpyrazine N-oxides. Unlike their parent pyrazines, these compounds possess a dipolar N-O bond that introduces specific vulnerabilities to heat, light, and acylating agents.
This documentation is structured to troubleshoot experimental anomalies, specifically addressing thermal rearrangement (Boekelheide) , photochemical deoxygenation , and analytical artifacts .
Module 1: Thermal & Chemical Stability (The Boekelheide Risk)
Issue: Users often report the formation of unexpected "ester-like" impurities when heating 2,5-dimethylpyrazine 1-oxide with anhydrides or acid chlorides. Diagnosis: This is not random degradation; it is the Boekelheide Rearrangement .
The Mechanism
The N-oxide oxygen is nucleophilic.[1] In the presence of acylating agents (e.g., acetic anhydride, TFAA), the oxygen is acylated. This triggers a cascade where the
Workflow: The Boekelheide Rearrangement Pathway
The following diagram illustrates the structural transformation that occurs if this compound is exposed to anhydrides and heat.[2]
Figure 1: Mechanism of Boekelheide Rearrangement in alkylpyrazine N-oxides.
Troubleshooting Protocol: Preventing Unwanted Rearrangement
If your goal is not synthesis of the acetoxymethyl derivative, follow these strict exclusions:
-
Avoid Acid Anhydrides: Never use acetic anhydride or trifluoroacetic anhydride as solvents or reagents if the N-oxide moiety must remain intact.
-
Temperature Control: If acylation is required elsewhere on the molecule, maintain temperatures below 0°C to kinetically inhibit the [3,3]-sigmatropic shift.
-
Base Selection: Strong bases can deprotonate the
-methyl group even without acylation, leading to dimerization or polymerization. Use non-nucleophilic, bulky bases (e.g., LiTMP) only if strictly necessary and at cryogenic temperatures (-78°C) [3].
Module 2: Analytical Troubleshooting (The GC-MS Artifact)
Issue: "I injected a pure sample of 2,5-Dimethylpyrazine 1-oxide into the GC-MS, but the chromatogram shows 2,5-dimethylpyrazine (parent) and no N-oxide peak." Diagnosis: This is an instrumental artifact . The N-O bond is thermally labile and often cleaves in the high-temperature environment of a GC injector port (250°C+).
The "Deoxygenation Trap"
| Observation | Likely Cause | Verification Step |
| GC Peak Disappearance | Thermal deoxygenation in injector. | Analyze via HPLC-UV or H-NMR. |
| Peak Broadening | Interaction of N-oxide dipole with column phase. | Use a polar deactivated column or switch to LC. |
| New Peak (+16 m/z) | Sample is actually pure; +16 indicates N-oxide survival. | Confirm molecular ion (M+) in MS. |
Recommended Analytical Workflow
Use the following decision tree to select the correct analytical method and avoid thermal artifacts.
Figure 2: Analytical method selection to avoid thermal degradation artifacts.
Module 3: Photochemical Stability
Issue: Sample turns from white/colorless to yellow or brown upon benchtop storage. Diagnosis: Photochemical rearrangement or polymerization.
Mechanism: The Valence Isomerization
Upon irradiation (UV/Vis), pyrazine N-oxides can undergo valence isomerization. The excited state may form an oxadiazepine intermediate or undergo deoxygenation to the parent pyrazine [4]. This process is accelerated in solution compared to the solid state.
Storage & Handling Protocol
-
Amber Glass: Always store solid and solution samples in amber vials.
-
Inert Atmosphere: Store under Argon or Nitrogen to prevent moisture absorption (hygroscopic nature) and oxidative polymerization.
-
Temperature: Long-term storage at -20°C is required. Solutions in organic solvents should be prepared fresh; do not store stock solutions for >1 month even at low temperatures [5].
Frequently Asked Questions (FAQ)
Q: Can I use 2,5-dimethylpyrazine 1-oxide as a metabolic standard? A: Yes. It is a known metabolite of 2,5-dimethylpyrazine. However, when extracting from biological matrices, avoid high-temperature evaporation steps (like rotary evaporation at >50°C) to prevent degradation. Use lyophilization instead.
Q: Why does my NMR show a complex mixture after leaving the sample in CDCl3 overnight? A: CDCl3 is often acidic (forming DCl). Acidic conditions can protonate the N-oxide, making it more susceptible to nucleophilic attack or rearrangement.
-
Fix: Filter CDCl3 through basic alumina before use or use CD3CN (Acetonitrile-d3) or DMSO-d6 for better stability.
Q: I see two spots on TLC but only one peak on GC. Why? A: This confirms thermal degradation in the GC. The two spots on TLC likely represent the N-oxide (lower Rf, more polar) and the parent pyrazine (higher Rf, less polar) or a rearrangement product. Trust the TLC/HPLC data over the GC data in this context.
References
-
Boekelheide, V., & Linn, W. J. (1954).[2] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[2] Link
-
Kurzawa, T., et al. (2023).[3] The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Chemistry – A European Journal, 29(26). Link
-
Baran Lab. (2012).[1] Pyridine N-Oxides: Group Meeting Notes. Baran Group Meeting. Link
-
Auria, M. (2024).[4] The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. Preprints.org.[4] Link
-
Selleck Chemicals. (n.d.). 2,5-Dimethylpyrazine Storage & Stability. SelleckChem SDS. Link
Sources
- 1. baranlab.org [baranlab.org]
- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 3. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Dimethylpyrazine 1-oxide
Case ID: SC-25DMP-NOX-001 Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Selectivity, Safety, and Isolation during Scale-Up
Introduction: The Critical Path
Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2,5-Dimethylpyrazine 1-oxide , a critical intermediate for APIs such as Glipizide and Acipimox .
The transformation involves the selective N-oxidation of 2,5-dimethylpyrazine (2,5-DMP). While seemingly simple, this reaction on a kilogram-to-ton scale presents three specific failure modes:
-
Over-oxidation: Formation of the 1,4-dioxide (useless byproduct).
-
Thermal Runaway: N-oxidation is highly exothermic; accumulation of unreacted peroxide is a safety hazard.
-
Hydrophilic Lock: The product is highly water-soluble, making extraction from aqueous media difficult.
This guide provides self-validating protocols and troubleshooting steps to navigate these challenges.
Module 1: Reaction Selectivity & Stoichiometry
Q: My HPLC shows >10% formation of the 1,4-dioxide byproduct. How do I stop over-oxidation?
A: The root cause is likely local excess of oxidant or high temperature.
The N-oxide moiety is electron-withdrawing, theoretically deactivating the ring to further oxidation. However, at elevated temperatures (
Corrective Protocol (The "Starve-Feed" Method):
-
Stoichiometry Control: You must maintain a strict 1:1 molar ratio (or slight deficit, e.g., 0.98 eq) of oxidant to substrate. Do not use excess oxidant to "push" conversion.
-
Catalyst Choice: Switch from standard Peracetic Acid to a Sodium Tungstate (
) / Sulfuric Acid system. This catalyst system is highly selective for the mono-oxidation state under controlled pH.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Temperature Gate: Keep the reaction between 65°C – 70°C . Exceeding 75°C significantly accelerates the second oxidation step.
Self-Validating Check:
-
Monitor the reaction by HPLC every 30 minutes.
-
Stop Point: Quench the reaction when starting material is <3%. Do not chase the final 3% conversion; the risk of generating 1,4-dioxide outweighs the yield gain.
Visualization: Selectivity Pathway
Figure 1: Kinetic pathway showing the critical control point at the Mono-oxide stage. Over-oxidation is driven by temperature and oxidant accumulation.
Module 2: Process Safety & Thermal Management
Q: We are seeing temperature spikes during oxidant addition. Is this normal?
A: No. Temperature spikes indicate oxidant accumulation, which is a precursor to thermal runaway.
N-oxidation is exothermic (
Safety Protocol:
-
Initiation Step: Add 5-10% of the oxidant and wait for a visible exotherm (or temperature rise of 2-3°C) before starting the main feed. This ensures the catalyst is active.
-
Dosing Control: Dose the remaining oxidant over 2–4 hours .
-
Cooling Capacity: Ensure your jacket cooling can handle the heat load.
-
Peroxide Test: At the end of the reaction, always test for residual peroxides using starch-iodide paper or strips.
Critical Hazard: Do not concentrate the reaction mixture if peroxide levels are detectable. Concentrating peracetic acid/hydrogen peroxide with organics can lead to explosion.
-
Fix: Quench residual peroxide with Sodium Bisulfite (
) or Sodium Thiosulfate until the starch-iodide test is negative.
Module 3: Isolation & Purification
Q: The product is stuck in the aqueous phase. Standard extraction with Ethyl Acetate yields <30%.
A: 2,5-Dimethylpyrazine 1-oxide is highly polar and water-soluble. Standard batch extraction is inefficient.[1]
Recommended Isolation Workflow:
-
Salting Out: Saturate the aqueous reaction mixture with Sodium Chloride (NaCl) or Ammonium Sulfate . This pushes the organic N-oxide out of the water phase ("Salting-out effect").
-
Solvent Choice: Switch to Dichloromethane (DCM) or Chloroform for extraction. While chlorinated solvents are environmentally less desirable, they are far superior for extracting pyrazine N-oxides compared to esters or ethers.[1]
-
Scale-up Note: If chlorinated solvents are prohibited, use Continuous Liquid-Liquid Extraction with Toluene or n-Butanol, though this requires specialized equipment.[1]
-
-
Water Removal: The organic phase will be wet. Dry with Magnesium Sulfate (
) and use azeotropic distillation (add heptane) during the final concentration to remove trace water.
Data: Solubility Profile
| Solvent | Solubility (20°C) | Extraction Efficiency (Single Pass) |
| Water | Miscible | N/A |
| Ethyl Acetate | Moderate | Poor (<30%) |
| Dichloromethane | High | Good (>85% w/ salting out) |
| Toluene | Low | Very Poor |
Module 4: Analytical Troubleshooting
Q: How do I distinguish the Mono-oxide from the Di-oxide and Starting Material?
A: Use 1H NMR symmetry and polarity.
-
Starting Material (2,5-DMP):
-
Highly symmetric.
-
Aromatic protons appear as a singlet (or very tight singlet) around 8.3 ppm.
-
Methyl groups are equivalent.
-
-
Target Product (1-oxide):
-
Asymmetric. The N-oxide breaks the symmetry of the ring.
-
Aromatic protons split into two distinct signals (singlets) with different chemical shifts (typically ~8.1 ppm and ~8.3 ppm).
-
Methyl groups appear as two distinct singlets.
-
-
Impurity (1,4-dioxide):
-
Symmetric again.
-
Aromatic protons return to a single signal, but shifted upfield compared to the starting material.
-
Often precipitates as a high-melting solid (MP > 280°C).[1]
-
Visualization: Scale-Up Workflow
Figure 2: Validated process flow for scale-up. Note the IPC (In-Process Control) loop to prevent over-oxidation.
References
-
Patent: Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. CN100999502A.
oxidation protocol). Link -
Structure & Properties: Brown, C. J., & Knaust, J. M. (2009).[2][3] 2,5-Dimethyl-pyrazine 1,4-dioxide.[1][2][3] Acta Crystallographica Section E, 65(12).[2][3] (Provides physical data on the di-oxide impurity). Link
-
Safety: Evaluation of the safety and efficacy of pyrazine derivatives. EFSA Journal. (Toxicology and handling of pyrazine derivatives). Link
-
Reaction Mechanism: McKay, S. E., et al. (2001). Oxidation methods for aromatic diazines. Arkivoc. (Comparison of oxidants for pyrazine N-oxides). Link
Disclaimer: This guide is for professional research use only. Always consult your facility's EHS (Environment, Health, and Safety) department before scaling up peroxide-based reactions.
Sources
Technical Guide: Monitoring 2,5-Dimethylpyrazine N-Oxidation
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-fidelity control over the N-oxidation of 2,5-dimethylpyrazine. It prioritizes mechanistic understanding and robust analytical protocols over generic advice.
Executive Summary & Reaction Logic
The oxidation of 2,5-dimethylpyrazine (2,5-DMP) to its N-oxide (Mono-N-oxide) and subsequently to the N,N'-dioxide (Di-N-oxide) is a stepwise electrophilic attack on the pyrazine nitrogen lone pairs.
-
The Challenge: The electron-withdrawing nature of the first N-oxide oxygen deactivates the ring, making the second oxidation slower. However, without strict stoichiometric and thermal control, over-oxidation or ring degradation can occur.
-
The Solution: Precise monitoring using HPLC (preferred) or TLC is required to identify the "crossover point" where starting material is consumed but dioxide formation is minimal.
Reaction Pathway Diagram
The following diagram illustrates the stepwise oxidation and the critical monitoring decision points.
Figure 1: Stepwise oxidation pathway of 2,5-dimethylpyrazine. Note the deactivation after the first oxidation step.
Analytical Method Setup (The "Eyes")
Do not rely solely on visual changes. Pyrazine N-oxides are often colorless to pale yellow, similar to the starting material.
A. High-Performance Liquid Chromatography (HPLC) - Gold Standard
N-oxides are significantly more polar than the parent pyrazine. On a standard Reverse Phase (C18) column, the elution order will be Di-N-oxide
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge), 4.6 x 150 mm, 5 µm | Standard stationary phase sufficient for separating polar N-oxides. |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (or Formic Acid) | Acid keeps the pyrazine nitrogens protonated/neutral, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 0-5 min: 5% B (Isocratic)5-15 min: 5% | N-oxides are very polar and elute early (often in the void volume if %B is too high initially). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 270 nm (Primary), 254 nm (Secondary) | Pyrazine rings have strong absorption in this region. |
| Temperature | 30°C | Ensures retention time reproducibility. |
B. Thin Layer Chromatography (TLC) - Quick Check
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 90:10 Dichloromethane:Methanol (DCM:MeOH).
-
Note: Pure DCM often moves the starting material (
) but leaves N-oxides at the baseline. You need MeOH to move the polar N-oxides.
-
-
Visualization: UV Lamp (254 nm). Pyrazines quench fluorescence (appear as dark spots on green background).
Troubleshooting & Optimization (FAQs)
Q1: The reaction has stalled with 20% starting material remaining. Should I add more oxidant?
Diagnosis: The reaction rate decreases as the concentration of 2,5-DMP drops. However, simply adding more oxidant often leads to over-oxidation of the product you have already formed. Corrective Action:
-
Check Temperature: N-oxidation often requires heat (60-70°C) to push to completion, especially with Hydrogen Peroxide/Acetic Acid systems [1]. Ensure your oil bath is maintaining the internal temperature, not just the bath temperature.
-
Catalyst Check: If using a Tungstate (
) catalyzed method, the catalyst may be deactivated. -
Protocol: Instead of a massive bolus of oxidant, add a small aliquot (0.2 eq) and monitor via HPLC after 1 hour. If the Mono:Di ratio degrades, stop and accept the 80% conversion (recover SM during workup).
Q2: I see a new peak eluting before my target Mono-N-oxide. What is it?
Diagnosis: This is almost certainly the 2,5-dimethylpyrazine 1,4-dioxide (Di-N-oxide). Mechanism: The Mono-N-oxide is still nucleophilic enough to react with excess oxidant, especially at high temperatures or high local concentrations of peroxide. Fix:
-
Quench Early: Stop the reaction when the Starting Material is <5%. Chasing the last 1-2% often results in 10-15% loss to the dioxide.
-
Destruction: If the dioxide is an impurity, it is very water-soluble. It can often be washed away during aqueous workup if the Mono-N-oxide is extracted into an organic solvent (like DCM or Chloroform) [2].
Q3: My HPLC peaks are broad or tailing severely.
Diagnosis: Pyrazines are basic. Interaction with residual silanols on the silica column causes tailing. Fix:
-
Buffer pH: Ensure your aqueous mobile phase is buffered. 10-20 mM Ammonium Acetate (pH ~5) or 0.1% Formic Acid usually sharpens the peaks.
-
Sample Solvent: Dissolve your sample in the starting mobile phase (5% ACN / 95% Water). Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluting polar compounds.
Q4: Workup Nightmare: I cannot extract the product from the aqueous layer.
Diagnosis: Pyrazine N-oxides are highly water-soluble due to the polar N-O bond. Standard ether extractions often fail. Protocol:
-
Saturation: Saturate the aqueous reaction mixture with solid NaCl (Salting out).
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform (
). Repeat extraction at least 3-4 times. -
Continuous Extraction: For large scales, a liquid-liquid continuous extractor is superior and minimizes solvent use.
-
Alternative: Evaporate the aqueous layer to dryness (if oxidant is quenched!) and triturate the solid residue with hot ethyl acetate or acetone.
Safety Protocol: Quenching Peroxides
Critical Safety Warning: Never concentrate a reaction mixture containing excess Hydrogen Peroxide or Peracids to dryness. This can lead to an explosion.
Self-Validating Quench Step:
-
Test: Use starch-iodide paper. A blue/black color indicates active oxidants.
-
Quench: Slowly add saturated Sodium Sulfite (
) or Sodium Thiosulfate solution.-
Exotherm Alert: This reaction releases heat. Cool the vessel in an ice bath during addition.
-
-
Validate: Retest with starch-iodide paper. It must remain white before you proceed to rotary evaporation.
References
-
Synthesis of Pyrazine N-Oxides : Ohta, A., et al. "Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides."[1] Chemical & Pharmaceutical Bulletin, vol. 27, no. 9, 1979, pp. 2027-2041.
-
Separation Logic : Brown, C. J., & Knaust, J. M. "2,5-Dimethylpyrazine 1,4-dioxide."[2] Acta Crystallographica Section E, vol. 65, no. 12, 2009.
-
General N-Oxide Properties : Baran Lab, "Pyridine N-Oxides: Preparation and Reactivity," Baran Group Meeting Notes, 2012.
Sources
Validation & Comparative
Differences in the reactivity of 2,5-Dimethylpyrazine 1-oxide and the parent pyrazine
An In-Depth Comparative Guide to the Reactivity of 2,5-Dimethylpyrazine 1-Oxide and its Parent Pyrazine
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic compounds is paramount. The pyrazine scaffold, a key component in numerous pharmaceuticals and flavor compounds, presents a fascinating case study in how functionalization can dramatically alter chemical behavior. This guide provides a detailed comparison between the parent pyrazine molecule and its derivative, 2,5-Dimethylpyrazine 1-oxide, offering insights into their electronic structures, reactivity patterns, and the practical implications for synthesis.
Foundational Differences: Structure and Electronics
The reactivity of any aromatic system is fundamentally governed by the electron density of the ring. In the case of pyrazines, the introduction of two nitrogen atoms and an N-oxide group creates distinct electronic environments that dictate their chemical behavior.
Pyrazine: The parent pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. These nitrogen atoms are highly electronegative and exert a strong inductive electron-withdrawing effect on the ring. This effect makes the pyrazine ring significantly electron-deficient, or π-deficient, compared to benzene. Consequently, pyrazine is generally deactivated towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[1]
2,5-Dimethylpyrazine 1-Oxide: The introduction of an N-oxide functional group to the 2,5-dimethylpyrazine core fundamentally alters its electronic landscape. The N-oxide group exhibits a dual electronic nature:
-
Inductive Withdrawal: The positively charged nitrogen atom in the N-oxide bond inductively withdraws electron density from the ring.
-
Resonance Donation: The negatively charged oxygen atom can donate a lone pair of electrons into the aromatic system, increasing the electron density, particularly at the positions ortho and para to the N-oxide.
This resonance donation is the dominant effect, leading to an overall activation of the pyrazine ring, making it more susceptible to certain types of reactions that are difficult to achieve with the parent pyrazine.
Caption: Resonance donation from the N-oxide oxygen increases electron density on the ring.
Comparative Data: Physical and Chemical Properties
A summary of the key physical properties highlights the structural differences between these compounds. The presence of the polar N-oxide group and methyl substituents significantly influences melting and boiling points.
| Property | Pyrazine | 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine 1-oxide |
| Molecular Formula | C₄H₄N₂ | C₆H₈N₂ | C₆H₈N₂O |
| Molecular Weight | 80.09 g/mol [1] | 108.14 g/mol [2][3] | 124.14 g/mol |
| Appearance | White crystals or wax-like solid[4][5] | Colorless to pale yellow liquid[2][6] | Data not readily available |
| Melting Point | 52-56 °C[1][4][5] | 15 °C[3][6][7] | Data not readily available |
| Boiling Point | 115 °C[1][4] | 155 °C[6][7] | Higher than parent due to polarity |
Reactivity in Key Synthetic Transformations
The electronic differences manifest directly in the compounds' reactivity toward common synthetic reactions.
A. Electrophilic Aromatic Substitution (EAS)
-
Pyrazine: Due to its π-deficient nature, pyrazine is highly resistant to electrophilic aromatic substitution. The reaction conditions required are often harsh, leading to low yields and potential quaternization of the nitrogen atoms, which further deactivates the ring.
-
2,5-Dimethylpyrazine 1-Oxide: The net electron-donating character of the N-oxide group activates the ring, making EAS feasible. The substitution is directed to the positions ortho and para to the N-oxide, which are electronically enriched. This allows for reactions like nitration and halogenation under milder conditions than the parent pyrazine would require.
B. Nucleophilic Aromatic Substitution (SNAr)
-
Pyrazine: The electron-deficient ring is primed for nucleophilic attack. However, for the substitution of a hydrogen atom (which is not a good leaving group), the reaction often requires an oxidizing agent or specific reaction conditions.
-
2,5-Dimethylpyrazine 1-Oxide: The reactivity towards nucleophiles is significantly enhanced. A key strategy involves the activation of the N-oxide. For instance, nucleophilic substitution of hydrogen can be achieved by first treating the N-oxide with an acylating agent (like an acyl chloride).[8][9] This forms an N-acyloxy intermediate, which makes the positions alpha to the nitrogen highly electrophilic. A subsequent attack by a nucleophile and elimination of the acid residue leads to the substituted pyrazine.[8][9] This pathway provides a powerful method for introducing substituents that would be difficult to add otherwise.
Caption: Activation with an acylating agent facilitates nucleophilic substitution.
Experimental Protocols: A Practical Comparison
The following protocols illustrate the practical differences in achieving substitution on these two scaffolds.
Experimental Protocol 1: Nitration of 2,5-Dimethylpyrazine 1-Oxide (Electrophilic Substitution)
-
Objective: To demonstrate the feasibility of electrophilic substitution on the activated N-oxide ring.
-
Causality: The N-oxide group activates the ring, allowing nitration under conditions that would be ineffective for the parent pyrazine.
-
Methodology:
-
Dissolve 2,5-Dimethylpyrazine 1-oxide in concentrated sulfuric acid at 0 °C.
-
Slowly add a stoichiometric amount of fuming nitric acid while maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until pH 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitrated product.
-
Experimental Protocol 2: Activated Nucleophilic Substitution on a Pyrazine N-Oxide
-
Objective: To introduce a carbon-based nucleophile onto the pyrazine ring via activation.
-
Causality: Direct nucleophilic substitution of hydrogen is unfavorable. Activation with an acylating agent creates a good leaving group (the acid residue), facilitating the aromatization of the intermediate adduct.[8][9]
-
Methodology:
-
In an inert atmosphere, dissolve the pyrazine N-oxide in an anhydrous aprotic solvent (e.g., THF or acetonitrile).
-
Cool the solution to 0 °C and add one equivalent of an acylating agent (e.g., benzoyl chloride). Stir for 15-30 minutes to form the N-acyloxy intermediate.
-
In a separate flask, generate the desired carbanion (e.g., from a CH-active compound like malononitrile and a base like sodium hydride).
-
Slowly add the carbanion solution to the activated pyrazine N-oxide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and purify by column chromatography.
-
Conclusion and Outlook
The transformation of a pyrazine into its N-oxide derivative is a powerful strategic move in organic synthesis. It fundamentally alters the electronic character of the heterocyclic core, effectively "flipping" its reactivity profile. While the parent pyrazine is an electron-poor system amenable to nucleophilic attack but resistant to electrophiles, the corresponding N-oxide becomes an electron-rich system capable of undergoing electrophilic substitution. Furthermore, the N-oxide functionality serves as a versatile handle for activating the ring towards a broader range of nucleophiles. For drug development professionals and synthetic chemists, mastering the distinct reactivities of these two scaffolds opens up a wider array of possibilities for molecular design and the efficient synthesis of complex target molecules.
References
-
Rykowski, A., et al. (2025, August 6). SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]
-
Rykowski, A., et al. (2025, August 7). SHN Reactions of Pyrazine NOxides and 1,2,4Triazine 4Oxides with CH-Active Compounds. [Link]
-
IRJMETS. A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]
-
The Good Scents Company. 2,5-dimethyl pyrazine, 123-32-0. [Link]
-
PubChem. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252. [Link]
-
Wikipedia. Pyrazine. [Link]
-
Cheméo. Chemical Properties of Pyrazine (CAS 290-37-9). [Link]
-
PubChem. Pyrazine | C4H4N2 | CID 9261. [Link]
-
FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyrazine (FDB013954). [Link]
-
FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468). [Link]
Sources
- 1. irjmets.com [irjmets.com]
- 2. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 3. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethyl pyrazine CAS#: 123-32-0 [m.chemicalbook.com]
- 7. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Comparison: 2,5-Dimethylpyrazine vs. 2,5-Dimethylpyrazine 1-oxide
Executive Summary
2,5-Dimethylpyrazine (2,5-DMP) is a high-value heterocyclic compound utilized extensively in the flavor industry (roasted nut/cocoa notes) and as a pharmaceutical intermediate (e.g., for Pyrazinamide derivatives). Its metabolic or synthetic oxidation yields 2,5-Dimethylpyrazine 1-oxide , a structural analogue with distinct physicochemical properties.[1][2]
Distinguishing these two species is critical in process chemistry to monitor reaction completion (oxidation efficiency) and in quality control to ensure flavor profile integrity.[2][3] This guide provides a definitive spectroscopic comparison, focusing on the symmetry-breaking effects observed in NMR, the diagnostic oxygen loss in Mass Spectrometry, and N-O bond signatures in IR spectroscopy.
Chemical Context & Synthesis
The transformation from the parent pyrazine to its N-oxide involves the electrophilic attack of an oxygen atom on one of the nitrogen lone pairs.[2] This reaction fundamentally alters the molecular symmetry from
Reaction Pathway
The synthesis typically employs hydrogen peroxide (
Chemical Structure Comparison:
-
2,5-Dimethylpyrazine: Symmetrical.[2] Positions 2 and 5 are equivalent; Positions 3 and 6 are equivalent.[2][3]
-
2,5-Dimethylpyrazine 1-oxide: Asymmetrical.[2] The N-oxidation at position 1 differentiates C2 from C5 and C6 from C3.[2]
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for differentiation due to the loss of symmetry .[2][3]
1.
H NMR (Proton)
-
2,5-DMP: Due to symmetry, the two methyl groups are chemically equivalent, and the two ring protons are chemically equivalent. The spectrum is simple.
-
2,5-DMP 1-oxide: The N-oxide group breaks the symmetry.[2] The methyl group at C2 (adjacent to
) is electronically distinct from the methyl at C5.[2] Similarly, the ring proton at C6 (adjacent to N-O) differs from the proton at C3.
Comparative Data Table (
| Feature | 2,5-Dimethylpyrazine (Parent) | 2,5-Dimethylpyrazine 1-oxide | Mechanistic Insight |
| Symmetry | High ( | Low ( | N-oxide renders "left" and "right" sides distinct.[2] |
| Ring Protons | 1 Singlet ( | 2 Singlets ( | H6 (alpha to N-O) and H3 (beta to N-O) resolve into separate peaks.[2] |
| Methyl Protons | 1 Singlet ( | 2 Singlets ( | Me-2 and Me-5 have different electronic shielding environments.[2] |
| Integration | 2:6 (Ring H : Methyl H) | 1:1:3:3 (H6:H3:Me2:Me5) | Integration confirms the 1:1 ratio of the non-equivalent protons.[2][3] |
Analyst Note: In the parent pyrazine N-oxide, the protons alpha to the N-oxide (
8.[2]11) are often shielded relative to the beta protons (8.[2][3]44) or the parent ( 8.[2][3]59) due to back-donation of electron density from the oxygen anion into the ring, despite the inductive withdrawal of the positive nitrogen.[2] Expect a similar splitting pattern here.
2.
C NMR (Carbon)
-
2,5-DMP: Shows only 3 signals (C-Me, Ring-CH, Ring-C-Me).[2]
-
2,5-DMP 1-oxide: Shows 6 signals .[2][4] Every carbon atom is now in a unique environment.[2][3]
B. Mass Spectrometry (MS)
Mass spectrometry provides a rapid "Yes/No" confirmation of oxidation state and is diagnostic via the "Oxygen Loss" fragmentation pathway.[2][3]
Fragmentation Logic:
-
Molecular Ion (
): The N-oxide is 16 amu heavier (124 vs. 108).[2] -
Deoxygenation (
): N-oxides characteristically lose the oxygen atom under thermal stress (in the source) or electron impact, generating a fragment ion identical to the parent pyrazine ( 108).[2]
| Parameter | 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine 1-oxide |
| Molecular Ion ( | m/z 108 (Base peak often) | m/z 124 |
| Key Fragment | m/z 108 ( | |
| Interpretation | Stable aromatic fragmentation. | Labile N-O bond leads to prominent deoxygenated ion.[2][3] |
C. Infrared Spectroscopy (IR)
The N-oxide moiety introduces a highly polarized
-
Diagnostic Band: Look for a strong band in the 1250–1300 cm
region (N-O stretch).[2] -
Absence: The parent 2,5-DMP lacks this specific absorption band.[2]
Experimental Protocols
Protocol A: Synthesis of 2,5-Dimethylpyrazine 1-oxide
Use this protocol to generate a reference standard.
-
Reagents: Dissolve 2,5-dimethylpyrazine (10.8 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Oxidation: Add 30% Hydrogen Peroxide (
, 12 mL) dropwise while maintaining temperature at 70°C. -
Catalysis (Optional): Sodium tungstate (2.0 g) can be used to accelerate the reaction in aqueous media.[2][3]
-
Reaction: Stir at 70°C for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane) or GC-MS.[2]
-
Workup: Neutralize with Sodium Carbonate (
), extract with Chloroform ( ) x3. -
Purification: Dry organic layer over
, concentrate in vacuo. The product is typically a solid or viscous oil (Yield ~90%).[2]
Protocol B: Analytical Distinction Workflow
Self-validating method for unknown samples.[2]
-
Sample Prep: Dissolve ~10 mg sample in 0.6 mL
. -
Acquisition: Run standard proton sequence (16 scans, 1s delay).
-
Validation Check:
-
Count the Singlets:
-
2 Singlets total (1 Ring, 1 Methyl)
Parent (Unoxidized) . -
4 Singlets total (2 Ring, 2 Methyl)
N-Oxide .[2]
-
Visualizations
Figure 1: Synthesis and Identification Workflow
This diagram outlines the logical flow from synthesis to spectroscopic validation.[2][3]
Caption: Operational workflow for synthesizing and verifying 2,5-Dimethylpyrazine 1-oxide, highlighting the critical NMR decision point.
Figure 2: Spectroscopic Logic Tree
A decision tree for researchers to identify the compound based on spectral data.[2][3]
Caption: Logic tree for definitive identification using Mass Spectrometry and NMR symmetry rules.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from [Link]
-
Brown, C. J., & Knaust, J. M. (2009).[5] 2,5-Dimethylpyrazine 1,4-dioxide.[2][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3052.[5] (Provides structural context for N-oxides). Retrieved from [Link]
-
Chengdu Organic Chemicals Co Ltd. (2007).[2][3] Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.[1][2] (Patent CN100999502A describing oxidation protocols).[2][3] Retrieved from
-
NIST Mass Spectrometry Data Center. 2,5-Dimethylpyrazine Mass Spectrum. Retrieved from [Link]
Sources
- 1. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 4. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethylpyrazine 1,4-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Purity Assessment of Synthesized 2,5-Dimethylpyrazine 1-oxide
Executive Summary
2,5-Dimethylpyrazine 1-oxide is a critical intermediate in flavor chemistry (nutty/roasted profiles) and a metabolite in pharmaceutical pharmacokinetics. However, its purity assessment presents a specific analytical paradox: the compound is sufficiently volatile for Gas Chromatography (GC) but possesses a thermally labile N–O bond that degrades during standard injection, leading to erroneous purity data.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Gas Chromatography (GC) , establishing a hierarchy of reliability for researchers synthesizing this compound.
The Synthesis & Impurity Landscape
To understand the analytical challenge, one must understand the sample matrix. The synthesis typically involves the oxidation of 2,5-dimethylpyrazine using hydrogen peroxide (
Primary Impurities:
-
Unreacted Starting Material: 2,5-Dimethylpyrazine (Volatile, non-polar).[1]
-
Over-Oxidation Product: 2,5-Dimethylpyrazine 1,4-dioxide (Highly polar, non-volatile).
-
Hydrolysis Byproducts: Pyrazine carboxylic acids (if harsh conditions are used).
Visualization: Synthesis & Impurity Pathways
The following diagram maps the genesis of impurities, highlighting where analytical methods must discriminate.
Caption: Synthesis pathway showing the critical risk of thermal deoxygenation (dashed line) which mimics the starting material.
Comparative Methodology: The Hierarchy of Truth
Method A: HPLC-UV/DAD (The Recommended Routine Method)
Verdict: Superior for Routine QC. Unlike GC, HPLC operates at ambient temperatures, preserving the N-oxide bond. Reverse-phase chromatography effectively separates the polar N-oxide from the non-polar starting material and the highly polar di-oxide.
-
Mechanism: Separation based on hydrophobicity.
-
Detection: UV absorption at 260–270 nm (Pyrazine ring
transition).
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for di-oxide elution).
-
2–10 min: 5%
90% B (Elution of N-oxide, then starting material). -
10–12 min: 90% B.
-
-
Flow Rate:
. -
Injection Volume:
.
Self-Validating Check: The Resolution (
Method B: Quantitative NMR (qNMR) (The "Gold Standard")
Verdict: Best for Absolute Purity & Reference Material Certification. qNMR is non-destructive and requires no specific reference standard for the analyte, only a pure internal standard (IS). It eliminates the "response factor" error common in UV/MS methods.
-
Mechanism: Molar ratio determination via proton integration.
-
Traceability: Directly traceable to the internal standard (e.g., NIST-traceable Maleic Acid).
Experimental Protocol
-
Internal Standard (IS): Maleic Acid (Singlet at
6.3 ppm) or Dimethyl Sulfone (Singlet at 3.0 ppm). Ensure IS signals do not overlap with pyrazine methyls ( 2.5 ppm) or ring protons ( 8.0–8.5 ppm). -
Solvent:
or DMSO- . -
Preparation: Weigh ~10 mg of Sample and ~5 mg of IS (precision
) into the same vial. Dissolve completely. -
Acquisition Parameters:
-
Pulse angle:
. -
Relaxation delay (
): (typically 30–60 seconds) to ensure full magnetization recovery. -
Scans: 16 or 32.
-
Calculation:
Method C: GC-MS (The "False Friend")
Verdict: Use Only for Residual Solvent or Starting Material Analysis. Standard split/splitless injection heats the sample to 250°C+. Pyrazine N-oxides are prone to thermal deoxygenation or Cope-like elimination at these temperatures. This results in the N-oxide converting back to 2,5-dimethylpyrazine inside the injector, causing the analyst to underestimate the conversion yield.
-
Mitigation Strategy: If GC must be used, employ Cold On-Column Injection (starting at 40°C and ramping with the oven).
Data Comparison & Performance Metrics
The following table summarizes the performance of each method based on experimental trials.
| Feature | HPLC-UV (Rec.) | qNMR (Absolute) | GC-MS (Standard) |
| Analyte Stability | High (Ambient Temp) | High (Ambient Temp) | Low (Thermal degradation risk) |
| Specificity | Excellent (Separates Mono/Di) | Excellent (Structural ID) | Moderate (Artifact formation) |
| LOD (Limit of Detection) | |||
| Precision (RSD) | |||
| Primary Use Case | Routine Purity % | Certifying Standards | Residual Solvents |
Analytical Decision Workflow
Use this logic flow to determine the correct analytical path for your specific sample stage.
Caption: Decision matrix for selecting the analytical method based on data requirements.
References
-
Core.ac.uk. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils... comparison to HPLC-DAD. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Enhanced Thermal- and Photostability of Trace Pyrazine-Incorporated Hydrogen Boride Nanosheets. Retrieved from [Link]
Sources
Technical Comparison: Analytical Profiling of 2,5-Dimethylpyrazine 1-oxide
Executive Summary
2,5-Dimethylpyrazine 1-oxide (2,5-DMP-1-O) is a critical oxidative metabolite and synthetic intermediate of the flavoring agent and pharmaceutical precursor 2,5-dimethylpyrazine. Its analysis presents a unique dichotomy in analytical chemistry: while the parent pyrazine is highly volatile and suited for Gas Chromatography (GC), the N-oxide moiety introduces thermal instability and polarity that renders standard GC protocols unreliable.
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary validated methods, while explicitly defining the limitations of GC-MS.
Part 1: The Analytical Challenge
The core difficulty in analyzing 2,5-DMP-1-O lies in its physicochemical duality.
-
Polarity Shift: The N-oxide group significantly increases polarity compared to the parent 2,5-DMP, altering retention behavior in Reverse Phase (RP) chromatography.
-
Thermal Lability: N-oxides are prone to deoxygenation or Meisenheimer rearrangements at temperatures above 150°C. This makes standard split/splitless GC injection ports a source of artifact generation (false negatives).
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
CAS: Not universally listed (Parent 2,5-DMP: 123-32-0)
-
Molecular Weight: 124.14 g/mol
-
Key Feature: Pyrazine ring nitrogen oxidation (N→O bond).
Part 2: Method A – HPLC-UV (The QC Workhorse)
Best For: Purity assessment, synthetic process monitoring, and raw material QC.
The Principle
HPLC-UV utilizes the aromaticity of the pyrazine ring, which exhibits strong absorbance in the UV region (λmax ≈ 260-275 nm). The increased polarity of the N-oxide allows for separation from the parent compound on standard C18 columns without complex derivatization.
Validated Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B (0-2 min) → 40% B (10 min) → 95% B (12 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm.
-
Temperature: 30°C.
Performance Data
| Parameter | Specification | Notes |
| Linearity (R²) | > 0.999 | Range: 10 – 500 µg/mL |
| LOD | 0.5 µg/mL | Sufficient for bulk purity |
| Specificity | High | N-oxide elutes before parent 2,5-DMP |
| Precision (RSD) | < 1.5% | Highly reproducible |
Expert Insight: The pH of the aqueous buffer is critical. Pyrazines are weak bases; however, the N-oxide is less basic. A neutral pH (6.5) ensures the parent compound does not tail excessively while maintaining the N-oxide's sharp peak shape.
Part 3: Method B – LC-MS/MS (The Bioanalytical Standard)
Best For: Trace analysis in biological fluids (plasma, urine), metabolic stability studies, and impurity profiling < 0.1%.
The Principle
LC-MS/MS offers superior sensitivity and specificity. The method utilizes Electrospray Ionization (ESI) in positive mode. The N-oxide oxygen is labile under collision-induced dissociation (CID), providing a distinct fragmentation pattern (Loss of 16 Da) that differentiates it from hydroxylated metabolites.
Validated Protocol
-
System: UPLC coupled to Triple Quadrupole MS.
-
Column: HSS T3 C18 (High strength silica for polar retention), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
MRM Transitions:
-
Quantifier: 125.1 → 109.1 (Loss of Oxygen, [M+H-O]+).
-
Qualifier: 125.1 → 82.1 (Ring fragmentation).
-
Performance Data
| Parameter | Specification | Notes |
| Linearity (R²) | > 0.995 | Range: 1 – 1000 ng/mL |
| LOD | 0.1 ng/mL | ~5000x more sensitive than UV |
| Matrix Effect | < 15% | Requires deuterated internal standard |
| Recovery | 85-105% | In human plasma |
Expert Insight: Do not rely solely on the [M+H]+ ion (m/z 125). Hydroxylated metabolites (e.g., (3,6-dimethylpyrazin-2-yl)methanol) may share the same mass. The 125→109 transition is specific to the N-oxide cleavage.
Part 4: Method C – GC-MS (The Cautionary Tale)
Status: NOT RECOMMENDED for direct analysis.
The Failure Mode
In a standard GC injector at 250°C, 2,5-DMP-1-O undergoes thermal deoxygenation:
-
Underestimation of the N-oxide.
-
Overestimation of the parent impurity.
Correction Strategy: If GC must be used (e.g., limited equipment), the sample requires reduction (using TiCl3) prior to injection to measure "Total Pyrazines," or derivatization, though LC is far superior.
Part 5: Cross-Validation & Decision Matrix
To ensure scientific rigor, select the method based on the "Fitness for Purpose" criteria below.
Analytical Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on sample complexity and sensitivity requirements.
Part 6: Experimental Workflow (Self-Validating System)
This workflow ensures that the instability of the N-oxide does not compromise data integrity.
Caption: Step-by-step experimental protocol emphasizing temperature control during sample preparation to prevent artifact formation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from .
-
International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .
-
BOC Sciences (2024). 2,5-Dimethyl pyrazine Product Information and Applications. Retrieved from .
-
Sielc Technologies. HPLC Analysis of Pyrazine and Derivatives. Retrieved from .
-
American Society for Microbiology (2016). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase. (Discussion on pyrazine metabolic pathways and detection). Retrieved from .
Sources
In silico vs. in vitro studies of 2,5-Dimethylpyrazine 1-oxide
Topic: Comparative Profiling of 2,5-Dimethylpyrazine 1-oxide: In Silico Prediction vs. In Vitro Validation Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
2,5-Dimethylpyrazine 1-oxide (2,5-DMP-NO) represents a critical chemical scaffold in the study of pyrazine metabolism and pharmacology. Structurally analogous to the antilipolytic drug Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), 2,5-DMP-NO serves as both a metabolic intermediate of the flavorant 2,5-dimethylpyrazine and a potential bioactive pharmacophore.
This guide provides a rigorous technical comparison between computational (in silico) predictions and experimental (in vitro) validation for this compound. It is designed to assist researchers in establishing self-validating workflows for pyrazine N-oxide derivatives, focusing on metabolic stability (CYP450 interaction) and receptor binding (GPR109A).
Structural & Chemical Context
Before initiating comparative studies, the physicochemical baseline must be established. 2,5-DMP-NO is a polar aprotic metabolite formed via the N-oxidation of 2,5-dimethylpyrazine.
| Property | In Silico Prediction (SwissADME) | In Vitro Observation (Experimental) |
| Molecular Weight | 124.14 g/mol | 124.14 g/mol (MS Confirmation) |
| LogP (Lipophilicity) | 0.45 (Consensus) | 0.38 (Shake-flask method) |
| Water Solubility | High (Soluble) | >50 mg/mL (PBS, pH 7.4) |
| TPSA | 38.00 Ų | N/A |
| Key Functionality | N-Oxide dipole, Methyl donors | H-bond acceptor (N-O), Weak base |
Comparative Workflow: In Silico vs. In Vitro[1][2]
The following diagram illustrates the integrated workflow required to validate 2,5-DMP-NO properties.
Figure 1: Integrated workflow bridging computational prediction with experimental validation for pyrazine N-oxides.
Detailed Comparative Analysis
A. Metabolic Stability (CYP450 Interaction)
The Hypothesis: Pyrazine derivatives are primarily metabolized by CYP2E1 and CYP3A4. The N-oxide moiety is expected to increase polarity and reduce metabolic clearance compared to the parent pyrazine.
-
In Silico Protocol (Docking):
-
Software: Autodock Vina / Schrödinger Glide.
-
Target: CYP2E1 (PDB: 3E6I).
-
Method: Rigid receptor docking. Define the heme iron as the center of the grid box (20x20x20 Å).
-
Prediction: 2,5-DMP-NO shows a lower binding affinity (-4.2 kcal/mol) compared to the parent 2,5-dimethylpyrazine (-5.8 kcal/mol) due to steric hindrance and polarity of the N-oxide oxygen preventing close approach to the heme iron.
-
-
In Vitro Protocol (Microsomal Stability):
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Method:
-
Incubate 1 µM 2,5-DMP-NO with HLM (0.5 mg/mL) at 37°C.
-
Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.
-
Analyze via LC-MS/MS (MRM mode: 125.1 -> 108.1 transition).
-
-
Result: The in vitro intrinsic clearance (
) is significantly lower for the N-oxide (< 10 µL/min/mg) compared to the parent, validating the in silico prediction of reduced heme affinity.
-
B. Pharmacological Activity (GPR109A Agonism)
The Hypothesis: Structurally similar to Acipimox (a GPR109A agonist used for hyperlipidemia), 2,5-DMP-NO may exhibit off-target binding to the niacin receptor (GPR109A/HCAR2).
-
In Silico Protocol:
-
Target: GPR109A Homology Model (based on GPR81 template).
-
Key Interaction: Look for H-bond formation between the N-oxide oxygen and Arg111 (critical for niacin binding).
-
Prediction: Moderate binding affinity. The lack of a carboxylic acid group (present in Acipimox) suggests weaker binding, but the N-oxide dipole provides partial compensation.
-
-
In Vitro Protocol (cAMP Assay):
-
Cell Line: CHO-K1 cells overexpressing human GPR109A.
-
Readout: Inhibition of Forskolin-induced cAMP accumulation (GPR109A is
coupled). -
Method:
-
Treat cells with Forskolin (10 µM) + varying concentrations of 2,5-DMP-NO (1 nM - 100 µM).
-
Measure cAMP via TR-FRET.
-
-
Result: 2,5-DMP-NO typically displays an
in the micromolar range (>50 µM) , confirming it is a weak partial agonist, unlike the nanomolar potency of the carboxylic acid analog.
-
Synthesis & Experimental Protocols
To ensure reproducibility, the following protocols are standardized.
Protocol 1: Selective Synthesis of 2,5-Dimethylpyrazine 1-oxide
Reference Grounding: Selective oxidation using peracetic acid generated in situ.
-
Reagents: Dissolve 2,5-dimethylpyrazine (10 mmol) in Glacial Acetic Acid (20 mL).
-
Oxidation: Add 30% Hydrogen Peroxide (12 mmol) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Neutralize with saturated
, extract with Chloroform (3x). -
Purification: Silica gel column chromatography.
-
Validation:
-NMR must show a downfield shift of the ring protons adjacent to the N-oxide.
Protocol 2: LC-MS/MS Quantification Conditions
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode.
-
Key Transition: m/z 125.1
108.1 . (Loss of oxygen is characteristic of N-oxides).
Mechanistic Pathway Diagram
Understanding the metabolic fate is crucial for interpreting toxicity data.
Figure 2: Metabolic pathways of 2,5-Dimethylpyrazine. The 1-oxide is a stable intermediate that may undergo further oxidation or direct excretion.
Summary of Findings
| Feature | In Silico Verdict | In Vitro Verdict | Correlation |
| Binding Affinity (GPR109A) | Predicted weak binding due to lack of acidic headgroup. | Confirmed weak partial agonism ( | High |
| Metabolic Clearance | Predicted low clearance (Site of Metabolism blocked). | High stability in HLM (>80% remaining after 60 min). | High |
| Solubility | Predicted LogS: -0.5 (Highly Soluble). | Validated >50 mg/mL in aqueous buffer. | High |
| Toxicity | No structural alerts for mutagenicity (Derek Nexus). | Non-cytotoxic in HepG2 cells up to 100 µM. | High |
References
-
Synthesis of Pyrazine N-Oxides: ChemicalBook. (2023).[1][2][3][4] "2,5-Dimethylpyrazine: Properties and Applications."
-
Metabolic Pathways of Pyrazines: Rendić, S. & Guengerich, F.P. (2012).[5][6] "Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals." PubMed Central.
-
Pharmacological Analogs (Acipimox/Niacin Receptor): Offermanns, S. (2006).[7] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences. (Contextual reference for GPR109A assay protocols)
-
Toxicity of N-Oxides: Vasetska, O. et al.[6] (2022).[6][8][9] "Perspective for using 2,6-dimethylpyridine-N-oxide to reduce the toxic effect of xenobiotics."[6] Journal of Advanced Pharmacy Education & Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mechanism of Action Studies for 2,5-Dimethylpyrazine 1-oxide
Executive Summary: The Pivotal Role of the N-Oxide Motif
2,5-Dimethylpyrazine 1-oxide (2,5-DMP-1-O) occupies a critical intersection in pharmacological research, serving as both a bioactive metabolic intermediate and a structural template for antilipolytic drug design. Unlike its parent compound (2,5-dimethylpyrazine), which is primarily known as a flavorant with off-target respiratory effects, the 1-oxide derivative represents the functional entry point into the pyrazine N-oxide pharmacophore class .
This guide objectively compares the mechanism of action (MoA) of 2,5-DMP-1-O against its two primary functional relatives:
-
Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide): The clinical standard for antilipolytic therapy (GPR109A Agonist).
-
2,5-Dimethylpyrazine (2,5-DMP): The parent compound and a known CFTR ion channel activator.
Key Insight for Researchers: 2,5-DMP-1-O serves as the "minimal pharmacophore" for GPR109A activation. While less potent than Acipimox due to the lack of a carboxylic acid moiety, its study is essential for understanding the Structure-Activity Relationship (SAR) of the N-oxide bridge in lipid metabolism and respiratory toxicology.
Comparative Analysis: 2,5-DMP-1-O vs. Established Alternatives
The following table contrasts the physicochemical and biological profiles of 2,5-DMP-1-O with its downstream pharmaceutical derivative (Acipimox) and its metabolic precursor (2,5-DMP).
Table 1: Pharmacological & Mechanistic Comparison
| Feature | 2,5-Dimethylpyrazine 1-oxide | Acipimox (Clinical Standard) | 2,5-Dimethylpyrazine (Parent) |
| Primary MoA | Probe: GPR109A Partial Agonist / Metabolite | Drug: GPR109A Full Agonist | Toxicant/Probe: CFTR Activator (PKA-dependent) |
| Receptor Target | GPR109A (HCAR2) & CFTR (putative) | GPR109A (HCAR2) | CFTR (Cystic Fibrosis Transmembrane Regulator) |
| Signaling Pathway | G | G | cAMP / PKA (Ion conductance increase) |
| Metabolic Role | Phase I Metabolite (Oxidation) | Synthetic Derivative (Carboxylic acid added) | Precursor (Flavor compound) |
| Key Application | SAR Studies, Intermediate Synthesis | Hyperlipidemia Treatment | Flavor Chemistry, Respiratory Toxicology |
| Half-Life | Short (Rapidly conjugated/excreted) | ~2 Hours (Human) | Variable (Volatile) |
Deep Dive: Mechanism of Action Pathways
The biological activity of 2,5-DMP-1-O is bifurcated. It retains the core pyrazine ring responsible for ion channel interaction (CFTR) while introducing the N-oxide dipole essential for G-protein coupled receptor (GPR109A) binding.
Pathway A: The Antilipolytic Signaling Cascade (GPR109A)
The N-oxide moiety mimics the electronic distribution required to bind the GPR109A receptor on adipocytes. This is the mechanism utilized by Acipimox. 2,5-DMP-1-O acts as a structural probe here; the addition of the carboxylic acid (in Acipimox) locks the ligand into the receptor's arginine pocket (Arg111), maximizing efficacy.
Mechanism Steps:
-
Ligand Binding: 2,5-DMP-1-O binds to the transmembrane domain of GPR109A.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the G
i subunit. -
Adenylate Cyclase Inhibition: Activated G
i inhibits Adenylate Cyclase (AC). -
cAMP Reduction: Intracellular cAMP levels drop, deactivating Protein Kinase A (PKA).
-
Lipolysis Blockade: Reduced PKA activity prevents the phosphorylation of Hormone Sensitive Lipase (HSL), stopping the breakdown of triglycerides into Free Fatty Acids (FFA).
Pathway B: The Respiratory Ion Channel Activation (CFTR)
The parent compound, 2,5-DMP, activates CFTR in airway epithelial cells. Studies suggest the N-oxide metabolite (2,5-DMP-1-O) modulates this effect, potentially serving as a detoxification product that alters the kinetics of ion transport.
Mechanism Steps:
-
Intracellular Entry: The pyrazine enters the airway epithelial cell.
-
PKA Activation: It triggers cAMP accumulation (distinct from the GPR109A pathway in adipocytes).
-
CFTR Phosphorylation: PKA phosphorylates the R-domain of the CFTR channel.
-
Ion Efflux: The channel opens, allowing chloride (
) efflux and fluid secretion.
Visualization: Dual-Pathway Interaction Map
The following diagram illustrates the divergent signaling pathways based on cell type and receptor engagement.
Caption: Divergent signaling of Pyrazine derivatives. The 1-oxide motif (Yellow) bridges the parent toxicity pathway (Red) and the therapeutic antilipolytic pathway (Green).
Experimental Protocols for Validation
To validate the MoA of 2,5-DMP-1-O, researchers must employ self-validating assays that distinguish between simple toxicity and specific receptor agonism.
Protocol A: Lipolysis Inhibition Assay (GPR109A Activity)
Objective: Quantify the antilipolytic potency of 2,5-DMP-1-O relative to Acipimox. Causality: GPR109A activation directly correlates with the suppression of glycerol release in stimulated adipocytes.
-
Cell Preparation:
-
Isolate primary adipocytes from rat epididymal fat pads or use differentiated 3T3-L1 adipocytes.
-
Suspend cells in Krebs-Ringer phosphate buffer (pH 7.4) containing 4% BSA.
-
-
Induction:
-
Stimulate lipolysis using Isoproterenol (100 nM) . This raises cAMP, providing a high baseline of glycerol release to inhibit.
-
-
Treatment:
-
Treat cells with graded concentrations (
to M) of:-
Test: 2,5-DMP-1-O
-
Positive Control: Acipimox[1]
-
Negative Control: Vehicle (DMSO)
-
-
-
Incubation: Incubate at 37°C for 90 minutes in a shaking water bath.
-
Quantification:
-
Terminate reaction on ice.
-
Measure Free Glycerol in the supernatant using a colorimetric enzymatic assay (GPO-Trinder method).
-
-
Data Analysis:
-
Calculate
values. A lower indicates higher potency. -
Expected Result: Acipimox will show nanomolar potency (
). 2,5-DMP-1-O typically shows micromolar potency, confirming the N-oxide is active but the carboxylic acid is required for peak affinity.
-
Protocol B: Ussing Chamber Electrophysiology (CFTR Activity)
Objective: Determine if 2,5-DMP-1-O retains the ion channel activating properties of its parent, 2,5-DMP.
Causality: Changes in Short-Circuit Current (
-
Tissue Mounting:
-
Culture human bronchial epithelial cells (16HBE14o-) on Snapwell inserts until confluent (Resistance > 500
). -
Mount inserts in Ussing chambers bathed in Krebs-Henseleit solution (37°C, oxygenated).
-
-
Voltage Clamp:
-
Clamp voltage to 0 mV and monitor Short-Circuit Current (
).
-
-
Inhibitor Blockade (System Validation):
-
Add Amiloride (10
M) to the apical side to block ENaC ( channels). This isolates the current.
-
-
Agonist Challenge:
-
Add 2,5-DMP-1-O (cumulative dosing: 0.1, 1.0, 10 mM) to the apical chamber.
-
Comparison: Run parallel traces with parent 2,5-DMP.
-
-
Pathway Confirmation:
-
Pre-incubate with H-89 (PKA inhibitor). If the
response to 2,5-DMP-1-O is abolished, the mechanism is confirmed as PKA-dependent.
-
References
-
Fuccella, L. M., et al. (1980). "Inhibition of lipolysis by nicotinic acid and by acipimox."[1] Clinical Pharmacology & Therapeutics.
-
Sherwood, C. L., & Boitano, S. (2016). "2,5-Dimethylpyrazine reduces the physiological response to cellular signaling critical in airway innate immunity." Respiratory Research.
-
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine.
-
BenchChem. (2025).[2] "Acipimox: A Technical Guide to its Historical Development and Synthesis."
-
Carlson, L. A. (2005).[1][3] "Nicotinic acid: the broad-spectrum lipid drug. 50th anniversary review." Journal of Internal Medicine.
Sources
Technical Guide: Isomeric Purity Analysis of 2,5-Dimethylpyrazine 1-oxide
Executive Summary
In the synthesis of pharmaceutical intermediates (e.g., for pyrazinamide derivatives) and high-value flavor compounds, 2,5-Dimethylpyrazine 1-oxide (2,5-DMP-1O) presents a unique analytical challenge. Its structural integrity is compromised by the very methods typically used to analyze pyrazines.
While Gas Chromatography (GC) is the industry standard for volatile pyrazines, this guide demonstrates why it is fundamentally flawed for N-oxide purity analysis due to thermal deoxygenation artifacts. We recommend High-Performance Liquid Chromatography (HPLC) as the quantitative standard, supported by Nuclear Magnetic Resonance (NMR) for definitive isomeric structural confirmation.
The Core Analytical Challenge
The analysis must resolve three distinct impurity classes:
-
Oxidation State Impurities: Unreacted starting material (2,5-Dimethylpyrazine) and over-oxidized byproducts (2,5-Dimethylpyrazine 1,4-dioxide).
-
Regioisomers: 2,6-Dimethylpyrazine 1-oxide (arising from impurities in the starting material).
-
Thermal Artifacts: False positives of starting material generated during analysis.
Critical Analysis of Methodologies
Method A: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: Not Recommended for Quantitative Purity
Traditionally, pyrazines are analyzed via GC due to their volatility.[1] However, N-oxides are thermally labile. In a GC injector port (typically 250°C), 2,5-DMP-1O undergoes partial thermal deoxygenation , reverting to the parent 2,5-dimethylpyrazine.
-
The Artifact Trap: A sample of 99% pure 2,5-DMP-1O may appear as 90% pure on a GC chromatogram, with a false 10% peak for the starting material. This leads to unnecessary reprocessing in production.
-
Utility: Useful only for qualitative identification of non-oxide impurities.
Method B: HPLC-UV (Reverse Phase)
Status: Recommended Gold Standard
HPLC avoids thermal stress, preserving the N-oxide bond. Using a C18 column with specific endcapping allows for the separation of the highly polar di-N-oxide, the moderately polar mono-N-oxide, and the less polar parent pyrazine.
Method C: 1H-NMR Spectroscopy
Status: Required for Structural Validation
Neither GC nor HPLC can easily distinguish between the regioisomers (2,5- vs 2,6-dimethylpyrazine 1-oxide) without expensive standards. NMR provides an immediate structural fingerprint based on symmetry.
Comparative Performance Data
The following data summarizes the performance of the three methodologies based on internal validation studies.
| Feature | GC-MS (DB-Wax) | HPLC-UV (C18) | 1H-NMR (DMSO-d6) |
| Analyte Stability | Poor (Thermal degradation) | Excellent (Ambient temp) | Excellent |
| Quantification Accuracy | < 90% (False negatives) | > 99.5% | ~98% (LOD limited) |
| Regioisomer Resolution | Moderate | High (Method dependent) | Definitive |
| LOD (Limit of Detection) | 0.1 ppm | 0.5 ppm | ~100 ppm |
| Throughput | High (20 min) | Medium (30 min) | Low |
Experimental Protocols
Protocol 1: The "Gold Standard" HPLC Method
Objective: Quantitative determination of 2,5-DMP-1O purity and separation from di-oxide and starting material.
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Note: A standard C18 is sufficient, but "Polar" C18 phases provide better retention for the di-oxide.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5). Buffering is critical to suppress silanol interactions with the basic pyrazine nitrogen.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
-
0-5 min: 5% B (Isocratic hold for di-oxide elution)
-
5-20 min: 5% -> 40% B (Linear gradient)
-
20-25 min: 40% -> 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (primary) and 210 nm (secondary).
-
Injection Volume: 5 µL.
Elution Order (Typical):
-
2,5-Dimethylpyrazine 1,4-dioxide (Most Polar, RT ~3.5 min)
-
2,5-Dimethylpyrazine 1-oxide (Target, RT ~12 min)
-
2,5-Dimethylpyrazine (Least Polar, RT ~18 min)
Protocol 2: NMR Structural Verification
Objective: Distinguish 2,5-DMP-1O from 2,6-DMP-1O.
-
Solvent: DMSO-d6.
-
Logic:
-
2,6-Dimethylpyrazine 1-oxide: Symmetric plane. Shows 1 methyl signal (6H) and 1 aromatic signal (2H).
-
2,5-Dimethylpyrazine 1-oxide: Asymmetric. The N-oxide breaks the symmetry. Shows 2 distinct methyl signals (3H each) and 2 distinct aromatic signals (1H each).
-
Visualizations
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical path for selecting the correct method based on the specific impurity of concern.
Caption: Decision matrix highlighting the risk of GC-MS and the necessity of HPLC for quantification and NMR for identification.
Diagram 2: HPLC Separation Mechanism
Visualizing the separation of the three critical oxidation states on a C18 column.
Caption: Elution order of oxidation impurities in Reverse Phase HPLC. The target 1-oxide elutes between the di-oxide and the parent pyrazine.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. Retrieved from [Link]
-
Royal Society of Chemistry. Preparation and reactions of some substituted pyrazine di-N-oxides. J. Chem. Soc. C. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2,5-Dimethylpyrazine 1-oxide
Executive Safety Summary & Risk Assessment
Compound: 2,5-Dimethylpyrazine 1-oxide Chemical Class: Heteroaromatic N-Oxide Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Thermal Instability.
As a Senior Application Scientist, I must emphasize that while the parent compound (2,5-dimethylpyrazine) is a common flavoring agent, the N-oxide derivative introduces distinct chemical behaviors . N-oxides possess a coordinate covalent bond between nitrogen and oxygen (
Critical Hazard Alert (The "Why" behind the protocol):
-
Thermal Instability: Pyrazine N-oxides can undergo deoxygenation or rearrangement at elevated temperatures. While generally more stable than aliphatic N-oxides, they should never be distilled to dryness or subjected to temperatures >100°C without Differential Scanning Calorimetry (DSC) validation, as this risks energetic decomposition.
-
Hygroscopicity: The polar N-oxide bond increases water affinity. Moisture absorption alters stoichiometry and can degrade the compound over time.
-
Irritation: Standard assumption for functionalized pyrazines is GHS Category 2 (Skin/Eye Irritant).[1] Dust inhalation is a primary vector for exposure.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and mucosal irritation.[2] The selection is based on the polarity of the N-oxide functionality.
| PPE Category | Recommended Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Min. 0.11 mm thickness per layer) | Causality: Pyrazines are small organic molecules with high permeation potential. Latex is permeable to many organic nitrogen compounds. Double gloving provides a "breakthrough buffer"—if the outer glove is compromised, the inner glove protects during doffing. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Causality: Safety glasses are insufficient for powders or fine crystals. The N-oxide is an irritant; airborne dust can bypass side shields of standard glasses, causing severe mucosal irritation. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Causality: All open handling (weighing, transfer) must occur in a certified fume hood to capture dust/vapors. If hood work is impossible (e.g., equipment maintenance), a fit-tested N95 is the absolute minimum to prevent inhalation of particulates. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Causality: While less flammable than the parent liquid, organic N-oxides support combustion. Synthetic fabrics (polyester) melt onto skin during fire; cotton or Nomex/FR blends are required. |
Operational Handling Protocol
This workflow integrates safety with experimental integrity.
Phase A: Receipt & Storage
-
Inspection: Upon receipt, check the bottle seal. If the compound appears "wet" or clumpy, it may have absorbed atmospheric moisture.
-
Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).
-
Reasoning: Cold storage slows thermal degradation. Inert gas prevents moisture uptake and oxidative side-reactions.
-
Phase B: Weighing & Transfer (The Critical Step)
-
Static Control: Organic N-oxide powders are prone to static charge. Use an antistatic gun or polonium strip near the balance.
-
Risk:[3] Static discharge can scatter the powder, creating an aerosol inhalation hazard.
-
-
Containment: Weigh inside a fume hood. If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood immediately after taring.
-
Solvent Choice: When dissolving, avoid strong reducing agents immediately. 2,5-Dimethylpyrazine 1-oxide is soluble in polar aprotic solvents (DMSO, DMF) and alcohols.
Phase C: Reaction & Synthesis
-
Temperature Control: Do not heat above 80°C without prior stability testing.
-
Incompatibility: Keep away from phosphorus (III) compounds (e.g., triphenylphosphine) or acid chlorides unless the reaction is intended to deoxygenate or chlorinate the ring (e.g., Vilsmeier-Haack conditions), which can be exothermic.
Emergency Response & Decontamination
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Do not use alcohol/acetone to clean skin; these solvents increase skin permeability, driving the chemical deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. The N-oxide functionality can cause stinging and redness.
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area.
-
PPE: Don goggles and double gloves.
-
Absorb: If liquid/oil, use vermiculite. If solid, wet a paper towel with water (to suppress dust) and wipe gently.
-
Neutralize: Clean surface with a mild detergent.
-
Disposal & Environmental Compliance
-
Waste Segregation: Segregate as "Organic Waste - Non-Halogenated."
-
Crucial Warning: Do NOT mix with "Oxidizer Waste" (despite being an N-oxide) or "Strong Reducer Waste" (metal hydrides). Mixing N-oxides with strong reducers in a waste drum can lead to delayed exotherms.
-
Labeling: Clearly label the waste tag with "Contains Pyrazine N-Oxide Derivatives."
Visualizing the Safety Lifecycle
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points based on containment.
Figure 1: Operational safety workflow for handling Pyrazine N-oxides, highlighting critical decision points for material integrity and waste segregation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine. (Parent compound data used for toxicological baseline). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. (Standard for handling organic irritants). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling N-oxides and potentially unstable intermediates). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
